Cf1743
Description
Properties
IUPAC Name |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-2-3-4-5-14-6-8-15(9-7-14)18-10-16-12-24(22(27)23-21(16)29-18)20-11-17(26)19(13-25)28-20/h6-10,12,17,19-20,25-26H,2-5,11,13H2,1H3/t17-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGSDSRTGUVZQG-DFQSSKMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185781 | |
| Record name | CF-1743 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319425-66-6 | |
| Record name | Cf 1743 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319425-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CF-1743 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319425666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CF-1743 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CF-1743 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XGI48Q2DH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Cf1743: A Technical Guide for Researchers
An In-depth Examination of a Potent Anti-Varicella-Zoster Virus Agent
Cf1743 is a bicyclic nucleoside analogue (BCNA) that has demonstrated significant potency and selectivity as an inhibitor of the varicella-zoster virus (VZV), the causative agent of chickenpox and shingles.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Development
This compound was discovered in the late 1990s through a collaboration between the laboratories of Professor Chris McGuigan at the Welsh School of Pharmacy, Cardiff University, and Professor Jan Balzarini at the Rega Institute for Medical Research, KU Leuven, Belgium. The discovery of this class of compounds was somewhat serendipitous, as the bicyclic furopyrimidine nucleosides were initially identified as by-products in the palladium-catalyzed coupling of terminal alkynes with 5-iodo-nucleoside analogues.[3][4]
Initial screenings of these novel bicyclic nucleoside analogues revealed their exceptional and specific activity against VZV.[1] Further structure-activity relationship (SAR) studies, particularly focusing on the substitution at the C-6 position of the furopyrimidine ring system, led to the identification of this compound, which bears a p-pentylphenyl substituent. This modification was found to significantly enhance the antiviral potency.
Recognizing the poor oral bioavailability of this compound (approximately 14%) due to its high lipophilicity and low water solubility, a prodrug approach was undertaken.[2][5] This led to the development of FV-100, the 5'-valyl ester of this compound, which demonstrated significantly improved pharmacokinetic properties, making it a more viable clinical candidate.[5]
Chemical Synthesis of this compound
The synthesis of this compound and related bicyclic furopyrimidine nucleosides has been reported by McGuigan, Balzarini, and colleagues. The key step involves the palladium-catalyzed coupling of a terminal alkyne with a 5-iodo-2'-deoxyuridine derivative, which unexpectedly leads to the formation of the bicyclic ring system.
A general procedure for the synthesis of 3-(2'-Deoxy-β-d-ribofuranosyl)-6-(4-n-alkyllphenyl)-2,3-dihydrofuro[2,3-d]pyrimidin-2-one analogues, including this compound, is described in the Journal of Medicinal Chemistry.[6]
Experimental Protocol: Synthesis of this compound
Materials:
-
5-iodo-2'-deoxyuridine
-
4-pentylphenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-iodo-2'-deoxyuridine in anhydrous DMF, add triethylamine.
-
Add 4-pentylphenylacetylene, triphenylphosphine, palladium(II) acetate, and copper(I) iodide to the reaction mixture.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for the specified reaction time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate and methanol as the eluent to yield the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Mechanism of Action
The antiviral activity of this compound is highly specific to VZV and is dependent on its phosphorylation by the virus-encoded thymidine kinase (TK).[3][4] Cellular kinases are not able to efficiently phosphorylate this compound, which contributes to its low cytotoxicity.
The proposed mechanism of action involves a multi-step intracellular activation process:
-
Viral Thymidine Kinase Phosphorylation: this compound is first monophosphorylated and then diphosphorylated by the VZV-encoded thymidine kinase.
-
Cellular Kinase Phosphorylation: The resulting diphosphate is presumed to be further phosphorylated by cellular nucleoside diphosphate kinases to the active triphosphate form.
-
Inhibition of Viral DNA Polymerase: The triphosphate of this compound is believed to act as a competitive inhibitor of the VZV DNA polymerase, thereby terminating viral DNA chain elongation and preventing viral replication.[3][4]
Preclinical Data
A substantial body of preclinical data supports the potent and selective anti-VZV activity of this compound.
In Vitro Antiviral Activity
The in vitro antiviral activity of this compound has been evaluated in various cell culture systems, primarily using plaque reduction assays in human embryonic lung (HEL) fibroblasts.
| Compound | VZV Strain (TK+) | IC₅₀ (µM) | Reference |
| This compound | Oka | 0.0002 - 0.0004 | [6] |
| This compound | YS | 0.0003 - 0.0005 | [6] |
| Acyclovir | Oka | 1.2 - 2.5 | [6] |
| Brivudine (BVDU) | Oka | 0.002 - 0.004 | [6] |
Table 1: In Vitro Anti-VZV Activity of this compound and Reference Compounds
Cytotoxicity
This compound has demonstrated a very favorable cytotoxicity profile, with 50% cytotoxic concentrations (CC₅₀) typically observed at concentrations significantly higher than its effective antiviral concentrations.
| Cell Line | CC₅₀ (µM) | Reference |
| HEL | >100 | [6] |
| Vero | >100 | [6] |
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines
Pharmacokinetics
The pharmacokinetic properties of this compound and its prodrug FV-100 have been investigated in preclinical and clinical studies.
| Parameter | This compound | FV-100 | Reference |
| Oral Bioavailability | ~14% | Significantly higher than this compound | [5] |
| Metabolism | - | Rapidly converted to this compound |
Table 3: Pharmacokinetic Parameters of this compound and FV-100
Experimental Protocols
VZV Plaque Reduction Assay
The VZV plaque reduction assay is a standard method to determine the in vitro antiviral activity of a compound against VZV.
Materials:
-
Human embryonic lung (HEL) fibroblasts
-
Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics
-
VZV stock (e.g., Oka strain)
-
This compound and control compounds
-
Carboxymethylcellulose (CMC) or other overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed HEL cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound and control compounds in MEM.
-
Infect the confluent cell monolayers with a known titer of VZV for 1-2 hours at 37°C.
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Overlay the cell monolayers with MEM containing 0.5% - 1% CMC and the various concentrations of the test compounds.
-
Incubate the plates at 37°C in a CO₂ incubator for 5-7 days until viral plaques are visible.
-
Fix the cells with a solution of formaldehyde or methanol.
-
Stain the cells with a 0.1% crystal violet solution to visualize and count the plaques.
-
The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Conclusion
This compound is a highly potent and selective inhibitor of varicella-zoster virus replication. Its unique bicyclic nucleoside structure and specific activation by the viral thymidine kinase contribute to its impressive preclinical profile. While its own development was hampered by poor oral bioavailability, the lessons learned from this compound paved the way for the development of its orally available prodrug, FV-100, which has progressed to clinical trials. The discovery and detailed characterization of this compound represent a significant advancement in the search for novel antiviral therapies for VZV infections.
References
- 1. Bicyclic pyrimidine nucleoside analogues (BCNAs) as highly selective and potent inhibitors of varicella-zoster virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FV-100: the most potent and selective anti-varicella zoster virus agent reported to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Bicyclic Nucleoside Analogue Cf1743
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bicyclic nucleoside analogue (BCNA) Cf1743, a highly potent and selective inhibitor of the varicella-zoster virus (VZV). This document details its core structure, mechanism of action, synthesis, and preclinical and clinical data, presenting quantitative information in structured tables and outlining key experimental methodologies.
Executive Summary
This compound is a novel bicyclic nucleoside analogue that has demonstrated exceptional potency against VZV, the causative agent of chickenpox and shingles.[1][2] Its unique chemical architecture, featuring a bicyclic furopyrimidine base, confers a high degree of selectivity for the VZV-encoded thymidine kinase, the enzyme responsible for its initial phosphorylation and subsequent antiviral activity.[1] Despite its potent in vitro profile, the clinical development of this compound has been advanced through its orally bioavailable prodrug, FV-100.[3][4][5] This guide consolidates the available technical data on this compound to serve as a valuable resource for researchers in the fields of antiviral drug discovery and development.
Chemical Structure and Properties
This compound, with the chemical name 3-(2-Deoxy-β-D-ribofuranosyl)-6-(p-pentylphenyl)-2,3-dihydrofuro[2,3-d]pyrimidin-2-one, is distinguished by its bicyclic heterocyclic base linked to a deoxyribose sugar moiety. The lipophilic p-pentylphenyl side chain is a critical feature for its high antiviral potency.[4]
The prodrug, FV-100, is the 5'-valyl ester of this compound, which is designed to enhance oral bioavailability. Following oral administration, FV-100 is rapidly and extensively metabolized to the active parent compound, this compound.[4][5]
Mechanism of Action
The antiviral activity of this compound is contingent upon its selective phosphorylation by the VZV-encoded thymidine kinase (TK).[1][3] This initial phosphorylation is the rate-limiting step and the primary determinant of the drug's selectivity. Unlike host cellular kinases, VZV TK efficiently recognizes this compound as a substrate.
The proposed mechanism of action follows a multi-step intracellular activation pathway:
-
Initial Phosphorylation: this compound is converted to this compound-monophosphate (BCNA-MP) by the viral TK.
-
Subsequent Phosphorylations: Cellular kinases are presumed to further phosphorylate BCNA-MP to the diphosphate (BCNA-DP) and subsequently to the active triphosphate form (BCNA-TP).
-
Inhibition of Viral DNA Synthesis: The active metabolite, BCNA-TP, is believed to act as a competitive inhibitor of the VZV DNA polymerase, ultimately leading to the termination of viral DNA replication.[1][3] However, it should be noted that while this is the presumed final step, it has not been unequivocally demonstrated experimentally.[3]
The metabolic activation pathway of this compound is depicted in the following diagram:
Caption: Metabolic activation pathway of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its prodrug FV-100.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Parameter | Virus/Cell Line | Value | Reference(s) |
| EC50 | VZV (Clinical Isolates) | 0.0002 ± 0.00017 µM | [6] |
| EC50 | VZV (Reference Strains) | Subnanomolar range | [4] |
| IC50 | VZV Thymidine Kinase (TK) | 3.3 µM | [7] |
| CC50 | Human Embryonic Lung (HEL) Fibroblasts | > 200 µM | [4] |
| CC50 | Human Primary Hepatocytes, Keratinocytes, HepG2 cells | > 10 µM | [8] |
| Selectivity Index | (CC50 / EC50) | > 1,000,000 | [4] |
Table 2: Comparative In Vitro Anti-VZV Activity
| Compound | EC50 (µM) against VZV Clinical Isolates | Reference(s) |
| This compound | 0.0002 ± 0.00017 | [6] |
| Acyclovir | 3.4 ± 0.67 | [6] |
| Brivudine (BVDU) | 0.009 ± 0.004 | [6] |
Table 3: Pharmacokinetic Parameters of this compound following Oral Administration of FV-100 in Healthy Adults
| Dose of FV-100 | Parameter | Single Dose (Day 1) | Multiple Doses (Day 7) | Reference(s) |
| 200 mg | Cmax (ng/mL) | 185 (43) | 201 (27) | [9] |
| AUC0-24 (ng·h/mL) | 884 (30) | 1020 (26) | [9] | |
| Tmax (h) | 1.5 (0.75-3.0) | 1.5 (1.0-2.0) | [9] | |
| t1/2 (h) | 4.5 (22) | 5.2 (25) | [9] | |
| 400 mg | Cmax (ng/mL) | 344 (30) | 425 (29) | [9] |
| AUC0-24 (ng·h/mL) | 1960 (25) | 2390 (25) | [9] | |
| Tmax (h) | 1.8 (1.0-4.0) | 1.5 (1.0-4.0) | [9] | |
| t1/2 (h) | 4.2 (20) | 5.1 (25) | [9] | |
| 800 mg | Cmax (ng/mL) | 903 (51) | 1140 (37) | [9] |
| AUC0-24 (ng·h/mL) | 5010 (41) | 6510 (30) | [9] | |
| Tmax (h) | 2.0 (1.0-3.0) | 2.0 (1.0-4.0) | [9] | |
| t1/2 (h) | 4.3 (22) | 5.0 (19) | [9] |
Values are presented as mean (% coefficient of variation) for Cmax, AUC, and t1/2, and median (range) for Tmax.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound, based on published literature.
Synthesis of this compound
The following is a chromatography-free synthesis method adapted from McGuigan et al., 2007.
Overall Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: 5-Iodo-2'-deoxyuridine (1 equivalent) is dissolved in dry dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: 1-Ethynyl-4-pentylbenzene (3 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents), and copper(I) iodide (0.2 equivalents) are added sequentially to the stirred solution.
-
Reaction: The reaction mixture is stirred at room temperature. The Sonogashira coupling is followed by an in situ intramolecular cyclization to form the bicyclic furo[2,3-d]pyrimidin-2-one core. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the mixture is cooled, and the product is precipitated by the addition of an anti-solvent (e.g., water or methanol).
-
Purification: The crude product is collected by filtration, washed extensively with appropriate solvents (e.g., methanol, diethyl ether) to remove unreacted starting materials and catalyst residues, and then dried under vacuum to yield pure this compound. This method avoids the need for column chromatography.
In Vitro Anti-VZV Activity Assay (Plaque Reduction Assay)
This protocol is a standard method for determining the antiviral efficacy of a compound against VZV.
-
Cell Culture: Human embryonic lung (HEL) fibroblasts are seeded in 24-well plates and cultured until they form a confluent monolayer.
-
Virus Infection: The cell culture medium is removed, and the monolayers are infected with a suspension of VZV (e.g., OKA strain) at a concentration calculated to produce approximately 20-30 plaques per well. The virus is allowed to adsorb for 1-2 hours.
-
Compound Addition: After adsorption, the virus inoculum is removed. The cells are then overlaid with a medium (often containing carboxymethylcellulose or another viscous agent to limit virus spread) containing serial dilutions of this compound or control compounds.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 5-7 days to allow for plaque formation.
-
Plaque Visualization and Counting: The overlay medium is removed, and the cell monolayers are fixed and stained (e.g., with a crystal violet solution). Viral plaques appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: The number of plaques in each well is counted. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control wells.
Cytotoxicity Assay (Neutral Red Uptake Assay)
This assay measures the viability of cells exposed to the test compound.
-
Cell Seeding: HEL cells are seeded in 96-well microtiter plates and incubated to allow for cell attachment and growth.
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells include medium alone (background), untreated cells (100% viability), and cells treated with a known cytotoxic agent (positive control).
-
Incubation: The plates are incubated for a period equivalent to the duration of the antiviral assay (e.g., 5-7 days).
-
Neutral Red Staining: The medium containing the compound is removed, and the cells are incubated with a medium containing neutral red dye. Viable cells take up and incorporate the dye into their lysosomes.
-
Dye Extraction: After incubation, the cells are washed, and the incorporated dye is extracted using a destain solution (e.g., a mixture of ethanol and acetic acid).
-
Quantification: The absorbance of the extracted dye is measured using a microplate reader at approximately 540 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells.
Conclusion
This compound is a remarkably potent and selective inhibitor of varicella-zoster virus, representing a significant achievement in nucleoside analogue chemistry. Its high selectivity index underscores its favorable preclinical safety profile. While its inherent physicochemical properties necessitated the development of the prodrug FV-100 for clinical application, the foundational data on this compound's structure, mechanism, and activity remain crucial for the ongoing research and development of novel anti-VZV therapeutics. This guide provides a consolidated technical resource to support these endeavors.
References
- 1. Bicyclic pyrimidine nucleoside analogues (BCNAs) as highly selective and potent inhibitors of varicella-zoster virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and selective inhibition of varicella-zoster virus (VZV) by nucleoside analogues with an unusual bicyclic base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Preclinical development of bicyclic nucleoside analogues as potent and selective inhibitors of varicella zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Antiviral Activity of Cf1743 Against Varicella-Zoster Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiviral activity of Cf1743, a bicyclic nucleoside analogue, against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.
Core Findings: Potency and Selectivity
This compound has demonstrated exceptionally high potency and selectivity against VZV in in vitro studies. It is a member of a class of compounds known as bicyclic nucleoside analogues (BCNAs) and has emerged as a lead candidate for anti-VZV therapy.[1] The valyl ester prodrug of this compound, known as FV-100, was developed to improve its oral bioavailability.[1]
Quantitative Antiviral Activity and Cytotoxicity
The antiviral efficacy of this compound is significantly greater than that of established anti-VZV compounds. The tables below summarize the available quantitative data on its in vitro activity and cytotoxicity.
| Compound | Virus | Assay Type | Cell Line | EC50 / IC50 | Reference |
| This compound | Varicella-Zoster Virus (VZV) | Plaque Reduction Assay | Human Embryonic Lung (HEL) Fibroblasts | ≤ 1 nM | [1] |
| Acyclovir | Varicella-Zoster Virus (VZV) | Plaque Reduction Assay | Human Embryonic Lung (HEL) Fibroblasts | ~1 µM | [1] |
EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) are measures of a drug's potency in inhibiting viral replication by half.
| Compound | Cell Lines | Assay Type | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Normal human primary hepatocytes, keratinocytes, and HepG2 cells | Cytotoxicity Assay | > 10 µM | > 10,000 | [2] |
| FV-100 | Normal human primary hepatocytes, keratinocytes, and HepG2 cells | Cytotoxicity Assay | > 10 µM | Not Applicable | [2] |
CC50 (50% cytotoxic concentration) is the concentration of a compound that causes the death of 50% of host cells. A higher CC50 value indicates lower cytotoxicity. The Selectivity Index is a ratio that measures the window between antiviral activity and cellular toxicity, with a higher value indicating a more favorable safety profile.
Mechanism of Action
The antiviral activity of this compound is dependent on its specific phosphorylation by the VZV-encoded thymidine kinase (TK).[3][4] This selective activation by a viral enzyme is a key factor in its high selectivity for VZV-infected cells.
Once inside an infected cell, this compound is converted into its monophosphate form by the viral TK. Cellular enzymes then further phosphorylate it to the active triphosphate metabolite.[4] This active form is presumed to act as a competitive inhibitor of the VZV DNA polymerase, thereby terminating viral DNA replication.[3][4] this compound is not active against VZV strains that have a deficient thymidine kinase.[3]
Caption: Proposed mechanism of action for this compound against VZV.
Experimental Protocols
The following sections describe the general methodologies used to evaluate the in vitro antiviral activity and cytotoxicity of compounds like this compound against VZV.
Plaque Reduction Assay (PRA)
The plaque reduction assay is the standard method for determining the antiviral efficacy of a compound against VZV.
Objective: To determine the concentration of the test compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Cell Line: Human embryonic lung (HEL) fibroblasts or other VZV-susceptible cell lines.
-
Virus: Laboratory-adapted or clinical isolates of Varicella-Zoster Virus.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Culture Medium: Eagle's Minimum Essential Medium (MEM) or similar, supplemented with fetal bovine serum (FBS), antibiotics, and antimycotics.
-
Overlay Medium: Culture medium containing a gelling agent such as methylcellulose or agarose to restrict virus spread.
-
Staining Solution: Crystal violet or a specific antibody for immunoperoxidase staining.
Procedure:
-
Cell Seeding: Plate susceptible cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Virus Infection: Remove the culture medium and infect the cell monolayers with a standardized amount of VZV. Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: After virus adsorption, remove the inoculum and add the overlay medium containing serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 5-7 days, or until distinct plaques are visible in the virus control wells.
-
Plaque Visualization: Fix the cells and stain with crystal violet. Alternatively, use immunoperoxidase staining for more specific plaque detection.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated by determining the compound concentration that reduces the plaque number by 50% compared to the virus control.
Caption: General workflow for a VZV plaque reduction assay.
Cytotoxicity Assay
Cytotoxicity assays are performed to determine the concentration of a compound that is toxic to the host cells.
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound.
Materials:
-
Cell Line: The same cell line used in the antiviral assay.
-
Test Compound: this compound, serially diluted.
-
Culture Medium: As described for the PRA.
-
Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, or a similar colorimetric or fluorometric reagent.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a cell control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence, which correlates with the number of viable cells. The CC50 value is the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
Conclusion
This compound is a highly potent and selective inhibitor of VZV replication in vitro. Its mechanism of action, which relies on activation by the viral thymidine kinase, contributes to its favorable safety profile. The data presented in this guide underscore the potential of this compound as a promising candidate for the treatment of VZV infections. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.
References
Cf1743: A Deep Dive into its Highly Selective Anti-Varicella-Zoster Virus Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cf1743, a bicyclic nucleoside analogue, has demonstrated exceptional potency and selectivity against the varicella-zoster virus (VZV), the causative agent of chickenpox and shingles. This technical guide provides a comprehensive overview of the core mechanisms underpinning this compound's selective antiviral activity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The high therapeutic index of this compound stems from its specific activation by the VZV-encoded thymidine kinase, an enzyme not efficiently utilized by host cells for this compound. This selective phosphorylation initiates a metabolic cascade culminating in the inhibition of viral DNA synthesis, effectively halting viral replication with minimal impact on uninfected cells. The prodrug of this compound, FV-100, has undergone clinical evaluation, further highlighting the therapeutic potential of this highly selective anti-VZV agent.
Introduction
Varicella-zoster virus (VZV), a member of the Alphaherpesvirinae subfamily, is a neurotropic human herpesvirus responsible for two distinct clinical manifestations: varicella (chickenpox) as a primary infection and herpes zoster (shingles) upon reactivation from latency. While several antiviral agents are available for the management of VZV infections, the quest for more potent and selective therapies with improved safety profiles remains a priority. This compound has emerged as a promising candidate, exhibiting sub-nanomolar in vitro activity against VZV, significantly surpassing the potency of established antivirals such as acyclovir. This document delves into the technical details of this compound's selectivity for VZV, providing a valuable resource for researchers in the field.
Quantitative Analysis of Antiviral Activity and Selectivity
The in vitro antiviral potency of this compound against VZV has been extensively evaluated, consistently demonstrating superior activity compared to other nucleoside analogues. The selectivity of an antiviral compound is a critical determinant of its therapeutic potential, representing the ratio of its cytotoxicity to its antiviral efficacy.
Table 1: In Vitro Anti-VZV Activity of this compound and Reference Compounds
| Compound | Mean EC50 (µM) vs. Clinical VZV Isolates | Mean CC50 (µM) in Human Embryonic Lung (HEL) Fibroblasts | Selectivity Index (SI = CC50/EC50) |
| This compound | 0.00043 ± 0.00039 | 108 | >251,000 |
| Acyclovir (ACV) | 3.38 ± 1.87 | >888 | >263 |
| Penciclovir (PCV) | 3.34 ± 1.20 | >790 | >237 |
| Brivudine (BVDU) | 0.0098 ± 0.0040 | >600 | >61,224 |
Data compiled from published studies. EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.
Mechanism of Selective VZV Inhibition
The remarkable selectivity of this compound for VZV is primarily attributed to its specific interaction with the virus-encoded thymidine kinase (TK).
VZV Thymidine Kinase-Dependent Activation
This compound is a prodrug that requires intracellular phosphorylation to become an active antiviral agent. This initial and crucial phosphorylation step is efficiently catalyzed by the VZV TK. In contrast, host cellular TKs do not recognize this compound as a substrate, meaning the drug remains largely inactive in uninfected cells. This selective activation is the cornerstone of this compound's high therapeutic index. VZV strains that have developed resistance to this compound often harbor mutations in the viral TK gene, further confirming the essential role of this enzyme in the drug's mechanism of action.
Intracellular Metabolic Pathway
Once monophosphorylated by VZV TK, this compound is subsequently converted to its diphosphate and then its active triphosphate form by host cell kinases. The triphosphate metabolite of this compound is the ultimate inhibitor of viral replication.
Target: VZV DNA Polymerase
The active triphosphate form of this compound is presumed to act as a competitive inhibitor of the VZV DNA polymerase. By mimicking the natural deoxyadenosine triphosphate (dATP), it can be incorporated into the growing viral DNA chain, leading to premature chain termination and the cessation of viral replication. The precise kinetic parameters of this inhibition are yet to be fully elucidated but are the subject of ongoing research.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-VZV activity and selectivity of this compound.
Plaque Reduction Assay for Antiviral Activity (EC50 Determination)
This assay is the gold standard for quantifying the in vitro efficacy of antiviral compounds against VZV.
-
Cell Culture: Human embryonic lung (HEL) fibroblasts are cultured in 96-well plates to form a confluent monolayer.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of cell-free VZV (typically 100-200 plaque-forming units per well).
-
Compound Treatment: Serial dilutions of this compound and control compounds are added to the infected cell cultures.
-
Incubation: The plates are incubated for 5-7 days at 37°C in a humidified CO2 incubator to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the viral plaques. The number of plaques in each well is counted.
-
EC50 Calculation: The concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated virus control is determined as the EC50 value.
Cytotoxicity Assay (CC50 Determination)
This assay measures the toxicity of the compound to the host cells.
-
Cell Culture: HEL cells are seeded in 96-well plates and allowed to attach.
-
Compound Treatment: Serial dilutions of this compound are added to the cells.
-
Incubation: The plates are incubated for the same duration as the plaque reduction assay.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial metabolic activity.
-
CC50 Calculation: The concentration of the compound that reduces cell viability by 50% compared to the untreated cell control is determined as the CC50 value.
VZV Thymidine Kinase Activity Assay
This biochemical assay directly measures the phosphorylation of this compound by VZV TK.
-
Enzyme and Substrate Preparation: Recombinant VZV TK is purified. Radiolabeled this compound (e.g., [3H]this compound) is used as the substrate.
-
Reaction Mixture: The reaction is initiated by mixing VZV TK, [3H]this compound, and ATP in a suitable buffer.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Separation of Products: The phosphorylated product ([3H]this compound-monophosphate) is separated from the unreacted substrate using techniques like ion-exchange chromatography or thin-layer chromatography.
-
Quantification: The amount of radioactivity in the phosphorylated product is measured using a scintillation counter to determine the enzyme activity.
Clinical Development of the Prodrug FV-100
To overcome the poor oral bioavailability of this compound, a valyl ester prodrug, FV-100, was developed. FV-100 is efficiently absorbed and rapidly converted to this compound in the body. Clinical trials have evaluated the safety and efficacy of FV-100 for the treatment of herpes zoster (shingles). In a Phase 2 clinical trial, FV-100 demonstrated a favorable safety profile and showed potential in reducing the incidence of post-herpetic neuralgia (PHN), a common and debilitating complication of shingles.[1] A subsequent Phase 3 trial was initiated to further evaluate its efficacy in preventing PHN.[2]
Conclusion
This compound stands out as a highly potent and selective inhibitor of varicella-zoster virus. Its mechanism of action, centered on the specific activation by the viral thymidine kinase, provides a strong rationale for its high therapeutic index. The extensive in vitro data, supported by detailed experimental protocols, robustly demonstrates its superior antiviral activity compared to existing therapies. The clinical development of its prodrug, FV-100, underscores the potential of this compound to address the unmet medical needs in the management of VZV infections, particularly in the prevention of debilitating post-herpetic neuralgia. Further research into the precise molecular interactions with the VZV DNA polymerase will undoubtedly provide even deeper insights into the efficacy of this promising antiviral agent.
References
- 1. FV-100 versus valacyclovir for the prevention of post-herpetic neuralgia and the treatment of acute herpes zoster-associated pain: A randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ContraVir to begin Phase III trial of FV-100 to prevent shingles-associated PHN - Clinical Trials Arena [clinicaltrialsarena.com]
Cf1743: A Technical Analysis of a Potent Anti-Herpes Zoster Agent
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cf1743, a bicyclic nucleoside analogue, emerged as a highly potent and selective inhibitor of the Varicella-Zoster Virus (VZV), the causative agent of herpes zoster (shingles). Its oral prodrug, FV-100 (also known as leritresvir), was advanced into clinical development, demonstrating promise in treating shingles and reducing the incidence of post-herpetic neuralgia (PHN), a debilitating chronic pain condition that can follow the acute infection. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. While the development of FV-100 was ultimately discontinued due to a shift in corporate strategy by its developers, the data generated from its study offer valuable insights into the pursuit of novel antiviral therapies for VZV.
Introduction
Herpes zoster, or shingles, results from the reactivation of the latent Varicella-Zoster Virus. While existing antiviral treatments, such as acyclovir and its derivatives, can reduce the severity and duration of the acute rash, their impact on the subsequent development of PHN is limited. This compound was identified as a lead compound from a series of bicyclic nucleoside analogues (BCNAs) with exceptionally high potency against VZV, far exceeding that of established therapies.[1] This guide details the scientific journey of this compound and its prodrug FV-100, from discovery through clinical investigation.
Core Compound Profile: this compound
This compound is a novel furanopyrimidine nucleoside characterized by a bicyclic base moiety and a lipophilic side-chain, which contributes to its high potency.[2] Due to its low aqueous solubility and consequently poor oral bioavailability (less than 14%), a prodrug strategy was employed.[3][4]
The Prodrug: FV-100 (Leritresvir)
To enhance its clinical utility, the 5'-valyl ester of this compound was synthesized, creating the prodrug FV-100.[5] This modification significantly improved the compound's pharmacokinetic profile, allowing for once-daily oral dosing.[6] Following oral administration, FV-100 is readily absorbed and rapidly converted to the active compound, this compound.
Mechanism of Action
The antiviral activity of this compound is contingent upon its phosphorylation by the VZV-encoded thymidine kinase (TK).[7] This viral enzyme-specific activation is a key contributor to the compound's high selectivity for VZV-infected cells.
Signaling Pathway
The proposed intracellular activation of this compound begins with its phosphorylation to a monophosphate form by the viral TK. It is presumed that cellular kinases then further phosphorylate the molecule to its active triphosphate form. This active metabolite is believed to inhibit the VZV DNA polymerase, thereby terminating viral replication.[7] The lack of phosphorylation by the thymidine kinases of other herpesviruses, such as HSV-1 and HSV-2, underscores its specificity for VZV.[6]
Figure 1: Proposed intracellular activation pathway of this compound.
Quantitative Data
Preclinical In Vitro Potency
This compound demonstrated markedly superior in vitro activity against VZV compared to existing antiviral agents.
| Compound | Mean EC50 (μM) vs. Wild-Type VZV | Cytotoxicity (CC50, μM) | Selectivity Index (CC50/EC50) |
| This compound | 0.00043 | 108 | >251,000 |
| Acyclovir (ACV) | 3.38 | >888 | >263 |
| Penciclovir (PCV) | 3.34 | >790 | >237 |
| Brivudine (BVDU) | 0.0098 | >600 | >61,224 |
| Data sourced from a study on the susceptibilities of clinical VZV isolates. |
Phase II Clinical Trial Results for FV-100
A randomized, double-blind, multicenter study compared the efficacy and safety of FV-100 with valacyclovir in patients aged 50 and older with acute herpes zoster.
| Treatment Group | N | Incidence of PHN at Day 90 | Burden of Illness (Pain) Score (Day 30) |
| FV-100 (200 mg once daily) | 117 | 17.8% | 114.5 |
| FV-100 (400 mg once daily) | 116 | 12.4% | 110.3 |
| Valacyclovir (1g three times daily) | 117 | 20.2% | 118.0 |
| Data from a prospective, parallel-group, randomized, double-blind, multicenter study.[8] |
Experimental Protocols
While detailed, step-by-step protocols from the original developers are not publicly available, the following sections describe generalized methodologies based on standard practices in antiviral research.
VZV Plaque Reduction Assay
This assay is a standard method for determining the in vitro efficacy of an antiviral compound against a cytopathic virus like VZV.
Figure 2: Generalized workflow for a VZV plaque reduction assay.
Methodology:
-
Cell Culture: Human embryonic lung (HEL) fibroblasts or other VZV-susceptible cells are seeded into 6- or 12-well plates and cultured until a confluent monolayer is formed.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of test concentrations.
-
Infection: The cell culture medium is removed, and the monolayers are inoculated with a standardized amount of VZV, typically to produce a countable number of plaques.
-
Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) mixed with the various dilutions of this compound.
-
Incubation: Plates are incubated for 5-7 days to allow for the formation of viral plaques.
-
Visualization and Quantification: The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet). Plaques, which appear as clear zones against the stained cell monolayer, are then counted. The concentration of this compound that reduces the number of plaques by 50% compared to untreated controls is determined as the EC50 value.
Chemical Synthesis of this compound
The synthesis of bicyclic nucleoside analogues like this compound generally involves a multi-step process. A chromatography-free synthetic route has been reported, which is advantageous for large-scale production.[7] The core of the synthesis involves the Pd-catalyzed coupling of a terminal acetylene with 5-iodo-2'-deoxyuridine, followed by a copper(I) iodide-mediated cyclization to form the furanopyrimidine ring system.[2]
Figure 3: Logical flow of the synthesis of this compound.
Developmental Status and Conclusion
The development of FV-100 was managed by ContraVir Pharmaceuticals, which initiated a Phase 3 clinical trial. However, the company later underwent a strategic shift, changing its name to Hepion Pharmaceuticals and focusing its resources on the development of treatments for liver diseases.[9] Consequently, the development of FV-100 for herpes zoster was discontinued.
Despite its discontinuation, the research and clinical data for this compound and FV-100 represent a significant advancement in the field of antiviral therapy for herpes zoster. The exceptional in vitro potency of this compound, coupled with the promising clinical results of FV-100 in reducing the incidence of PHN, underscores the potential of this class of compounds. The findings from these studies provide a valuable foundation for future research aimed at developing highly effective treatments for VZV infections and their debilitating complications. The specific targeting of the VZV thymidine kinase remains a highly attractive strategy for achieving potent and selective antiviral activity.
References
- 1. Current Methods for the Detection of Antibodies of Varicella-Zoster Virus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepion Pharmaceuticals Receives Orphan Drug Status Designation for the Treatment of Hepatocellular Carcinoma [drug-dev.com]
- 3. hepionpharma.com [hepionpharma.com]
- 4. Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmatimes.com [pharmatimes.com]
- 6. Hepion Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Hepion Pharmaceuticals Initiates Transition to OTC Markets Following Nasdaq Delisting Notice | Nasdaq [nasdaq.com]
- 9. merck.com [merck.com]
Preliminary Studies on the Cytotoxicity of Cf1743: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cf1743 is a bicyclic nucleoside analogue (BCNA) recognized for its potent and selective antiviral activity against the varicella-zoster virus (VZV). As a potential therapeutic agent, understanding its cytotoxic profile is paramount for safety and efficacy assessment. This technical guide provides an in-depth overview of the preliminary cytotoxic studies on this compound, including available quantitative data, detailed experimental protocols for cytotoxicity assessment, and a proposed signaling pathway for nucleoside analogue-induced cytotoxicity.
Data Presentation: Cytotoxicity of this compound
Quantitative data on the cytotoxicity of this compound is limited, reflecting its primary development as a highly selective antiviral agent with a favorable safety profile. The available data points to low general cytotoxicity.
| Cell Line | Assay Type | Endpoint | Result | Reference |
| Human Embryonic Lung (HEL) | Cell Growth Inhibition | CC50 | >200 µM | [1] |
Note: CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells. A higher CC50 value indicates lower cytotoxicity.
Preclinical toxicology studies on FV-100, the orally bioavailable prodrug of this compound, have further supported the low toxicity profile of this compound. These studies in animal models indicated that the compound was generally safe and well-tolerated at dose levels expected to be therapeutically relevant.
Experimental Protocols
For researchers aiming to conduct further cytotoxic evaluations of this compound or similar nucleoside analogues, the following standard experimental protocols are recommended.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound or other test compounds
-
Target cell lines (e.g., various cancer cell lines, normal cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.
Principle: Annexin V is a protein that has a high affinity for PS. By conjugating Annexin V to a fluorescent label (e.g., FITC) and co-staining with a viability dye like propidium iodide (PI), one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
This compound or other test compounds
-
Target cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with different concentrations of this compound as described in the MTT assay protocol.
-
Cell Harvesting: After the desired incubation period, harvest the cells. For adherent cells, use a gentle cell dissociation solution.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Proposed Signaling Pathway for Nucleoside Analogue-Induced Apoptosis
While specific studies on the signaling pathways affected by this compound are lacking, the general mechanism for nucleoside analogue-induced cytotoxicity often involves the DNA damage response pathway.
Caption: DNA damage response pathway potentially activated by nucleoside analogues.
References
The Development of FV-100: A Technical Overview of a Potent Anti-Varicella-Zoster Virus Prodrug
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the development of FV-100, a prodrug of the potent anti-varicella-zoster virus (VZV) agent Cf1743. It covers the mechanism of action, preclinical and clinical development, pharmacokinetic profile, and the ultimate discontinuation of its development. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Unmet Need in Herpes Zoster Treatment
Herpes zoster, commonly known as shingles, is a painful condition caused by the reactivation of the varicella-zoster virus. While antiviral treatments exist, a significant unmet medical need persists for therapies that can effectively prevent the debilitating and often long-lasting pain of post-herpetic neuralgia (PHN).[1][2] FV-100 was a promising candidate developed to address this need, demonstrating high potency against VZV.[3][4]
The Active Compound: this compound
This compound is a bicyclic nucleoside analogue that has shown exceptional potency and selectivity against VZV.[5][6] Preclinical studies revealed its significant potential, with in vitro 50% effective concentration (EC50) values in the subnanomolar range and a high selectivity index.[6] However, the clinical development of this compound was hampered by its high lipophilicity and very low water solubility, leading to poor oral bioavailability of less than 14%.[5][6]
The Prodrug Solution: FV-100
To overcome the bioavailability limitations of this compound, a prodrug approach was employed. FV-100, the 5'-valyl ester of this compound, was synthesized.[4][5] This modification significantly improved the compound's pharmacokinetic profile, leading to a roughly 10-fold increase in both the area under the curve (AUC) and the maximum concentration (Cmax) compared to this compound.[5]
Mechanism of Action
The antiviral activity of FV-100 is dependent on the intracellular conversion to its active form, this compound, and subsequent phosphorylation by the virus-encoded thymidine kinase (TK).[5][7][8] The phosphorylated active form is believed to inhibit the viral DNA polymerase, thus halting viral replication.[5][7][8]
Mechanism of action of FV-100.
Preclinical and Clinical Development
Preclinical Evaluation
Preclinical studies demonstrated that FV-100 was significantly more potent against VZV than existing treatments like acyclovir, famciclovir, and valacyclovir.[2]
Clinical Trials
FV-100 progressed through Phase 1 and Phase 2 clinical trials, which indicated good safety and tolerability.[1][9]
A pivotal Phase 3 clinical trial (NCT02412917) was initiated to evaluate the efficacy and safety of FV-100 compared to valacyclovir for the prevention of PHN.[9][10]
Table 1: Phase 3 Clinical Trial Design (NCT02412917) [9][10]
| Parameter | Description |
| Study Title | A Comparative Study of FV-100 vs. Valacyclovir for the Prevention of Post-Herpetic Neuralgia |
| Condition | Acute Herpes Zoster |
| Interventions | - FV-100 400mg once daily (QD) - FV-100 400mg twice daily (BID) - Valacyclovir 1000mg three times a day (TID) |
| Primary Endpoint | Reduction in the incidence of Post-Herpetic Neuralgia (PHN) |
| Number of Participants | Approximately 825 |
| Treatment Duration | 7 days |
| Follow-up | Up to 120 days |
A drug-drug interaction study was also conducted, which showed that FV-100 was unlikely to have clinically significant interactions with inhibitors of CYP3A or P-glycoprotein, an important consideration for the often elderly shingles patient population who may be on multiple medications.[11]
Pharmacokinetic Data
Pharmacokinetic studies were conducted in healthy young and elderly adult volunteers.[12] FV-100 was rapidly metabolized to this compound.[12]
Table 2: Summary of Single-Dose Pharmacokinetic Parameters of this compound after FV-100 Administration in Subjects Aged 18-55 Years (Fasted) [12]
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| 100 mg | Mean (CV%) | Median (Min, Max) | Mean (CV%) |
| 385 (32) | 1.5 (0.5, 4) | 1860 (28) | |
| 200 mg | 823 (27) | 1.5 (1, 4) | 4250 (24) |
| 400 mg | 1580 (29) | 2 (1, 4) | 8840 (26) |
| 800 mg | 2910 (22) | 2 (1.5, 4) | 17900 (23) |
Data presented as mean (coefficient of variation %) for Cmax and AUC, and median (minimum, maximum) for Tmax.
Administration of FV-100 with a high-fat meal significantly decreased the Cmax and AUC of this compound by approximately 87% and 82%, respectively, indicating that it should be taken in a fasted state.[12]
Experimental Protocols
Quantification of FV-100 and this compound in Biological Matrices
A validated ultra-performance liquid chromatography (UPLC) method was used for the quantification of FV-100 and its active metabolite this compound in plasma and urine.[12]
Bioanalytical workflow for FV-100 and this compound.
The assay was linear over the range of quantification for both analytes.[12] For this compound in plasma, the inter-run and intra-run coefficients of variation ranged from 3.3% to 6.8% and 2.9% to 6.0%, respectively.[12]
Discontinuation of Development
Despite the promising early-stage results and the initiation of a Phase 3 trial, the development of FV-100 was ultimately discontinued.[7] The specific reasons for the discontinuation are not detailed in the available public information.
Conclusion
FV-100 represented a scientifically sound approach to improving the therapeutic potential of the highly potent anti-VZV compound this compound. The development program successfully addressed the poor oral bioavailability of the parent compound and demonstrated a favorable safety profile in early clinical trials. The initiation of a large-scale Phase 3 trial underscored the potential of FV-100 to become a valuable treatment option for herpes zoster and the prevention of PHN. While the development of FV-100 was halted, the data and methodologies generated throughout its preclinical and clinical evaluation remain a valuable resource for the scientific community and may inform future antiviral drug development efforts.
References
- 1. ContraVir to begin Phase III trial of FV-100 to prevent shingles-associated PHN - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. ContraVir Pharmaceuticals Granted FDA Meeting to Discuss Proposal for Phase 3 Trial of FV-100 [prnewswire.com]
- 3. FV100 as a new approach for the possible treatment of varicella-zoster virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FV-100: the most potent and selective anti-varicella zoster virus agent reported to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CF-1743 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ContraVir Pharmaceuticals Reports Positive Results Confirming the Safety of its Shingles Candidate FV-100 in a Drug-Drug Interaction Study [prnewswire.com]
- 12. Pharmacokinetics and Safety of FV-100, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target of Cf1743 in Varicella-Zoster Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target identification and mechanism of action of Cf1743, a potent and highly selective inhibitor of the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. This compound, a bicyclic nucleoside analogue (BCNA), is the active form of the orally bioavailable prodrug FV-100.[1][2][3][4] This document summarizes the current understanding of how this compound exerts its antiviral effects, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Executive Summary
This compound is a highly potent inhibitor of VZV replication, demonstrating significantly greater in vitro activity than established antiviral agents like acyclovir.[4] Its mechanism of action is contingent on a crucial, virus-specific activation step. The anti-VZV activity of this compound is initiated by phosphorylation mediated by the VZV-encoded thymidine kinase (TK).[1][2][3] This initial phosphorylation is the primary determinant of this compound's selectivity for VZV. Following this, it is presumed that cellular kinases further phosphorylate the molecule to its active triphosphate form. The ultimate target of the activated this compound is believed to be the VZV DNA polymerase, leading to the inhibition of viral DNA synthesis.[1][2][3][5] However, it is important to note that while the role of VZV TK is well-established, the direct interaction with and inhibition of VZV DNA polymerase by the triphosphate form of this compound is presumed and has not been unequivocally demonstrated.[1][5]
Quantitative Analysis of Antiviral Activity
The in vitro potency of this compound against VZV has been evaluated in various studies. The following table summarizes the 50% effective concentration (EC50) of this compound against VZV, alongside other antiviral agents for comparison.
| Compound | Virus | Cell Line | EC50 | Reference |
| This compound | VZV (Clinical Isolates) | Human Embryonic Lung (HEL) | ~0.17 ng/mL (approx. 0.43 nM) | [3] |
| This compound | VZV | In vitro | ≤ 1 nM | [4] |
| Acyclovir | VZV (Clinical Isolates) | Human Embryonic Lung (HEL) | ~1.0 µg/mL (approx. 4440 nM) | [1] |
| Penciclovir | VZV (Clinical Isolates) | Human Embryonic Lung (HEL) | ~1.0 µg/mL (approx. 3950 nM) | [1] |
| Brivudine (BVDU) | VZV (Clinical Isolates) | Human Embryonic Lung (HEL) | ~0.1 µg/mL (approx. 280 nM) | [1] |
| Foscarnet (PFA) | VZV (Clinical Isolates) | Human Embryonic Lung (HEL) | ~100 µg/mL (approx. 500,000 nM) | [1] |
Note: The EC50 value for this compound was reported as 170 pg/mL in one study, which is equivalent to 0.17 ng/mL. The conversion to nM is an approximation based on its molecular weight.
Mechanism of Action and Target Identification Workflow
The proposed mechanism of action for this compound involves a multi-step activation process, culminating in the inhibition of viral replication. The workflow for identifying this target and mechanism is a logical progression from demonstrating antiviral activity to pinpointing the molecular interactions.
Proposed Metabolic Activation and Inhibition Pathway
The following diagram illustrates the proposed pathway for the activation of this compound and its subsequent inhibition of VZV DNA synthesis.
Caption: Proposed metabolic activation pathway of this compound in VZV-infected cells.
Experimental Workflow for Target Identification
The following diagram outlines the key experimental steps taken to elucidate the target and mechanism of action of this compound.
References
- 1. Current Methods for the Detection of Antibodies of Varicella-Zoster Virus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CF1743 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CF1743 is a potent bicyclic nucleoside analogue (BCNA) that has demonstrated significant biological activity in preclinical studies. It is the active metabolite of the orally bioavailable prodrug FV-100.[1] Primarily recognized for its formidable anti-viral properties, particularly against Varicella-Zoster Virus (VZV), this compound has also exhibited antiproliferative effects on select cancer cell lines.[1][2]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its antiviral and anticancer activities. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in virology, oncology, and drug development.
Mechanism of Action
The primary mechanism of action for this compound as an antiviral agent relies on its selective phosphorylation by the VZV-encoded thymidine kinase (TK).[1] This initial phosphorylation is a critical step, as it does not efficiently occur in uninfected host cells, contributing to the compound's high selectivity. Following the initial phosphorylation, it is presumed that host cell kinases further convert the monophosphate form to a triphosphate analogue. This active triphosphate metabolite is believed to inhibit the VZV DNA polymerase, thereby terminating viral DNA replication.[1]
In the context of its anticancer activity, the precise mechanism is less defined but is thought to involve the induction of oxidative stress.[2]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC50 | Reference |
| Varicella-Zoster Virus (VZV) | Human Embryonic Lung (HEL) Fibroblasts | Plaque Reduction Assay | Sub-nanomolar (≤1 nM) | [1] |
Table 2: Antiproliferative Activity of this compound
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HeLa | Human Cervical Cancer | 16–23 | [2] |
| K562 | Human Myelogenous Leukemia | 9–15 | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: VZV Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of this compound required to inhibit the formation of viral plaques in a cell monolayer.
Materials:
-
Human Embryonic Lung (HEL) fibroblasts
-
Varicella-Zoster Virus (VZV) stock
-
This compound
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 2% fetal bovine serum)
-
Semi-solid overlay medium (e.g., medium with 1.2% methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEL fibroblasts into 6-well or 12-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suggested starting range, given its high potency, would be from 100 nM down to the picomolar range.
-
Infection: Once cells are confluent, remove the culture medium and infect the monolayers with a dilution of VZV calculated to produce 50-100 plaques per well.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: Remove the viral inoculum and add the prepared this compound dilutions to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Overlay: Add the semi-solid overlay medium to each well to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 5-7 days, or until plaques are clearly visible in the virus control wells.
-
Staining: Aspirate the overlay and fix the cells with a suitable fixative (e.g., methanol). Stain the cell monolayers with crystal violet solution.
-
Plaque Counting: Gently wash the wells and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control. The 50% effective concentration (EC50) can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: MTT Assay for Cytotoxicity and Antiproliferative Effects
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
HeLa or K562 cells
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa or K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for HeLa) or stabilize (for K562).
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Based on the reported IC50 values, a concentration range of 1 µM to 50 µM is recommended.
-
Treatment: Add the this compound dilutions to the appropriate wells. Include untreated control wells (cells with medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces cell viability by 50%.
Protocol 3: BrdU Incorporation Assay for Cell Proliferation
This assay measures the incorporation of the thymidine analog BrdU into newly synthesized DNA, providing a direct measure of cell proliferation.
Materials:
-
HeLa or K562 cells
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
BrdU Labeling: Following the desired treatment incubation period, add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Fixation and Denaturation: Remove the medium, and add the fixing/denaturing solution. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the wells and add the TMB substrate. Incubate until color develops.
-
Stop Reaction: Add the stop solution.
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Data Analysis: A decrease in absorbance in treated wells compared to the control indicates an inhibition of cell proliferation.
Protocol 4: Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
HeLa or K562 cells
-
This compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
96-well plate (for colorimetric or fluorometric reading)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Lysis: Harvest the cells and lyse them using the provided cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to the assay buffer.
-
Substrate Addition: Add the caspase-3 substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Reading: Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) using a plate reader.
-
Data Analysis: An increase in signal in the this compound-treated samples compared to the untreated control indicates an induction of caspase-3 activity and apoptosis.
Conclusion
This compound is a versatile compound with potent activity against VZV and notable antiproliferative effects against certain cancer cell lines. The protocols provided herein offer a framework for the systematic evaluation of these activities in a cell culture setting. Researchers are encouraged to optimize these protocols based on their specific cell lines and experimental conditions. The provided diagrams and quantitative data serve as a valuable resource for designing and interpreting experiments with this compound.
References
Application Notes and Protocols for Cf1743 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Cf1743, a potent antiviral compound. Due to its specific mechanism of action, the in vivo application of this compound is primarily focused on studies involving Varicella-Zoster Virus (VZV) infection. This document outlines the established dosage regimens, experimental protocols, and relevant pharmacological data derived from preclinical animal studies.
Introduction
This compound is a bicyclic nucleoside analogue that has demonstrated high potency and selectivity as an inhibitor of the Varicella-Zoster Virus (VZV), the causative agent of herpes zoster (shingles).[1][2] Its antiviral activity is dependent on phosphorylation by the VZV-encoded thymidine kinase (TK), making it highly specific to virus-infected cells.[1] While this compound itself exhibits poor oral bioavailability (approximately 14%), its prodrug, FV-100 (the 5'-valyl ester of this compound), was developed to enhance oral absorption.[1][3][4] Following oral administration, FV-100 is rapidly and extensively converted to the active compound, this compound.[5]
Mechanism of Action
The antiviral action of this compound is initiated by its selective phosphorylation by the VZV-encoded thymidine kinase.[1] This initial step is crucial for its activity. It is presumed that the resulting monophosphate is further phosphorylated by cellular kinases to its active triphosphate form.[1] The triphosphate analogue is then believed to inhibit the viral DNA polymerase, thereby terminating viral DNA synthesis.[1]
Caption: Proposed mechanism of action for this compound.
Pharmacokinetics and Bioavailability
This compound has high lipid solubility, which facilitates good cellular uptake.[2] However, its low water solubility contributes to its poor oral bioavailability.[3] To overcome this limitation, the prodrug FV-100 was developed. In vivo studies have shown a significant, approximately 10-fold, increase in both the maximum plasma concentration (Cmax) and the area under the curve (AUC) for FV-100 compared to this compound when administered orally.[1]
Experimental Workflow for Bioavailability Assessment:
Caption: Workflow for comparative bioavailability studies.
In Vivo Dosage and Safety Data
Non-clinical toxicology and safety studies for FV-100 and its active metabolite this compound have been conducted in rats and dogs.[5][6] These studies support the safety profile of the compound for in vivo use.
Table 1: Summary of In Vivo Safety and No-Observed-Adverse-Effect Levels (NOAELs)
| Species | Study Type | Dosing Regimen | NOAEL (Human Dose Equivalent) | Reference |
| Rat | Single and 14-day repeat dose | Oral administration of FV-100 | ~1 g | [5] |
| Dog | Single and 14-day repeat dose | Oral administration of FV-100 | ~3.3 g | [5] |
| Rat | Neuropharmacology and Respiratory Function | Single oral doses of FV-100 (50, 100, and 500 mg/kg) | No biologically relevant changes or apparent neuropharmacological effects observed. | [5][6] |
Experimental Protocol: VZV Infection Model
The following is a generalized protocol for evaluating the efficacy of this compound (administered as its prodrug FV-100) in a suitable animal model of VZV infection.
Objective: To assess the antiviral efficacy of FV-100/Cf1743 in reducing viral load and/or disease severity in a VZV-infected animal model.
Materials:
-
FV-100 (hydrochloride salt of the 5'-valyl-ester of this compound)
-
Vehicle for oral administration (e.g., sterile water, saline)
-
Animal model susceptible to VZV infection (e.g., SCID-hu mice with fetal thymus/liver implants, cotton rats)
-
VZV strain for infection
-
Anesthetic for animal procedures
-
Equipment for oral gavage
-
Materials for tissue collection and processing (e.g., sterile tubes, homogenization buffer)
-
Reagents and equipment for viral load quantification (e.g., qPCR)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the facility for a minimum of 7 days before the start of the experiment.
-
VZV Infection: Infect the animals with a predetermined titer of VZV according to the established model.
-
Treatment Groups: Randomly assign animals to different treatment groups:
-
Group 1: Vehicle control (oral gavage)
-
Group 2: FV-100 (low dose, e.g., 50 mg/kg, oral gavage)
-
Group 3: FV-100 (mid dose, e.g., 100 mg/kg, oral gavage)
-
Group 4: FV-100 (high dose, e.g., 500 mg/kg, oral gavage)
-
(Optional) Group 5: Positive control (another anti-VZV agent)
-
-
Drug Administration:
-
Begin treatment at a specified time post-infection (e.g., 24 hours).
-
Administer FV-100 or vehicle orally once daily for a specified duration (e.g., 7-14 days).
-
-
Monitoring:
-
Monitor animals daily for clinical signs of disease (e.g., weight loss, rash development, morbidity).
-
Record all observations.
-
-
Endpoint and Sample Collection:
-
At the end of the treatment period, euthanize the animals.
-
Collect relevant tissues (e.g., dorsal root ganglia, skin, liver) for viral load analysis.
-
-
Viral Load Quantification:
-
Extract DNA from the collected tissues.
-
Quantify VZV DNA using quantitative PCR (qPCR).
-
-
Data Analysis:
-
Compare the viral loads and clinical scores between the treatment and control groups using appropriate statistical methods.
-
Table 2: Example Dosing Regimen for Efficacy Studies in Rats
| Parameter | Details |
| Compound | FV-100 (prodrug of this compound) |
| Route of Administration | Oral (gavage) |
| Dosage Range | 50 - 500 mg/kg |
| Dosing Frequency | Once daily |
| Treatment Duration | 7 - 14 days |
| Vehicle | To be determined based on FV-100 solubility and formulation |
Conclusion
The in vivo application of this compound, primarily through its orally bioavailable prodrug FV-100, is well-established in the context of VZV infection models. The compound has a favorable safety profile in preclinical animal studies. Researchers planning in vivo experiments should consider the specific animal model of VZV infection and can use the provided dosage and safety data as a starting point for their study design. The high specificity of this compound for VZV-infected cells suggests limited utility in other disease models that do not involve the VZV thymidine kinase.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. FV-100: the most potent and selective anti-varicella zoster virus agent reported to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Safety of FV-100, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Utilizing Cf1743 in the Study of Varicella-Zoster Virus (VZV) Latency and Reactivation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varicella-zoster virus (VZV), a human alphaherpesvirus, establishes lifelong latency in the neurons of sensory ganglia following a primary infection (chickenpox). Reactivation of latent VZV, often occurring decades later, results in herpes zoster (shingles), a debilitating condition characterized by a painful dermatomal rash and the potential for long-term complications such as postherpetic neuralgia. The study of VZV latency and reactivation has been challenging due to the virus's strict human tropism and the complexity of modeling these processes in vitro.
Cf1743 is a potent and highly selective bicyclic nucleoside analogue (BCNA) inhibitor of VZV.[1][2] Its antiviral activity is dependent on phosphorylation by the VZV-encoded thymidine kinase (TK), after which it is presumed to target the viral DNA polymerase, thereby inhibiting viral replication.[1][2][3] While existing research has focused on the efficacy of this compound against lytic VZV infection, its mechanism of action suggests its potential as a valuable tool for establishing and studying VZV latency and reactivation in vitro.
These application notes provide a hypothetical framework and detailed protocols for the use of this compound in VZV latency and reactivation models, based on established methodologies for other nucleoside analogues like acyclovir.[2][4]
Mechanism of Action and Rationale for Use in Latency Studies
This compound's proposed mechanism of action involves the inhibition of VZV DNA synthesis.[1][3] This is crucial for establishing a quiescent or latent-like state in vitro. By suppressing viral DNA replication during the initial infection of neuronal cells, this compound can prevent the lytic cycle from proceeding, allowing for the establishment of a non-productive infection where the viral genome is maintained. This latent-like state can then be perturbed with specific stimuli to induce reactivation, providing a model system to study the molecular mechanisms governing this switch.
Signaling Pathway for this compound Activation and VZV Inhibition
References
- 1. Frontiers | Varicella Virus-Host Interactions During Latency and Reactivation: Lessons From Simian Varicella Virus [frontiersin.org]
- 2. Current In Vitro Models to Study Varicella Zoster Virus Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modeling Varicella Zoster Virus Persistence and Reactivation – Closer to Resolving a Perplexing Persistent State [frontiersin.org]
- 4. An In Vitro Model of Latency and Reactivation of Varicella Zoster Virus in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
application of Cf1743 in high-throughput screening
An extensive search has revealed no publicly available information regarding a compound or substance designated "Cf1743" in the context of high-throughput screening or any other scientific application. This may be for several reasons:
-
Confidential or Internal Designation: "this compound" may be an internal, proprietary code for a compound that is not yet disclosed in public literature.
-
Novelty: It could be a very recently developed compound for which data has not yet been published.
-
Typographical Error: The designation may contain a typographical error.
Without access to foundational data on this compound—such as its molecular target, mechanism of action, and existing experimental data—it is not possible to generate the detailed Application Notes and Protocols as requested. The creation of accurate data tables, experimental methodologies, and signaling pathway diagrams is contingent upon this information.
If you have alternative names, a CAS number, relevant publications, or any other identifying information for this compound, please provide it so that a detailed and accurate response can be formulated.
Cf1743: A Potent and Selective Tool for Varicella-Zoster Virus Thymidine Kinase Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cf1743 is a bicyclic nucleoside analogue that has demonstrated exceptional potency and selectivity as an inhibitor of the Varicella-Zoster Virus (VZV) thymidine kinase (TK).[1][2][3] Its mechanism of action is contingent on the enzymatic activity of VZV TK, making it an invaluable tool for studying the function of this viral enzyme and for the development of novel anti-VZV therapeutics.[1][2][3] This document provides detailed application notes, quantitative data, and experimental protocols for the utilization of this compound in VZV TK research.
Mechanism of Action
The antiviral activity of this compound is initiated by its selective phosphorylation by the VZV-encoded thymidine kinase.[1][2][3] VZV TK catalyzes the conversion of this compound to its 5'-monophosphate and subsequently to its 5'-diphosphate form.[2] Cellular nucleoside diphosphate kinases (NDPKs) then further phosphorylate the diphosphate to the active triphosphate metabolite.[2] This active triphosphate form is presumed to inhibit viral DNA synthesis, thereby suppressing VZV replication.[1][2][3] Due to its reliance on VZV TK for initial phosphorylation, this compound exhibits high selectivity for VZV-infected cells and is not active against thymidine kinase-deficient VZV strains.[3] Furthermore, it is not a substrate for the thymidine kinases of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), highlighting its specificity for VZV.
Quantitative Data
The inhibitory activity of this compound against VZV and its thymidine kinase has been quantified in various studies. The following tables summarize the key data points for easy comparison.
| Parameter | Value | Description | Reference |
| IC50 (VZV TK) | 3.3 µM | Concentration of this compound required to inhibit 50% of VZV thymidine kinase activity in an enzymatic assay. | [3] |
| VZV Strain | EC50 (µM) | Description | Reference |
| Wild-Type Clinical Isolates (mean) | 0.00043 | Mean effective concentration of this compound required to inhibit the replication of various clinical VZV isolates by 50% in cell culture. | |
| Oka (laboratory strain) | Data not specified | Effective concentration of this compound required to inhibit the replication of the VZV Oka laboratory strain by 50%. | |
| YS (laboratory strain) | Data not specified | Effective concentration of this compound required to inhibit the replication of the VZV YS laboratory strain by 50%. | |
| TK-deficient strains | Not active | This compound does not inhibit the replication of VZV strains lacking a functional thymidine kinase. | [3] |
| Compound | Mean EC50 against clinical VZV isolates (µM) | Selectivity Index | Reference |
| This compound | 0.00043 | >250,000 | |
| Acyclovir | 3.38 | >263 | |
| Penciclovir | 3.34 | >237 | |
| Brivudine (BVDU) | 0.0098 | >61,224 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures for evaluating this compound, the following diagrams have been generated using the DOT language.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Nucleoside diphosphate kinase (NDPK, NM23, AWD): recent regulatory advances in endocytosis, metastasis, psoriasis, insulin release, fetal erythroid lineage and heart failure; translational medicine exemplified - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis and Evaluation of Cf1743 Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of Cf1743 and its derivatives, potent inhibitors of the varicella-zoster virus (VZV). The protocols detailed below are intended to guide researchers in the development and characterization of novel antiviral agents based on the this compound scaffold.
Introduction
This compound is a bicyclic nucleoside analogue belonging to the class of furo[2,3-d]pyrimidine nucleosides. It has demonstrated highly potent and selective activity against the varicella-zoster virus, the causative agent of chickenpox and shingles.[1][2] The primary mechanism of action of this compound involves its phosphorylation by the VZV-encoded thymidine kinase (TK), followed by the inhibition of the viral DNA polymerase, thus halting viral replication.[2][3] Due to its high potency, there is significant interest in synthesizing and evaluating derivatives of this compound to explore structure-activity relationships (SAR) and develop compounds with improved pharmacokinetic profiles. A notable derivative is FV-100, the 5'-valyl ester of this compound, which was developed as a prodrug to enhance oral bioavailability.[2][3]
Data Presentation
The antiviral activity and cytotoxicity of this compound derivatives should be systematically evaluated and presented to allow for clear comparison. The following table structure is recommended for summarizing the quantitative data obtained from the experimental protocols described below.
Table 1: Antiviral Activity and Cytotoxicity of this compound and its Derivatives against Varicella-Zoster Virus (VZV)
| Compound ID | Modification | EC₅₀ (µM)a | CC₅₀ (µM)b | SIc |
| This compound | Parent Compound | Data | Data | Data |
| FV-100 | 5'-valyl ester prodrug | Data | Data | Data |
| Derivative 1 | e.g., 3'-azido | Data | Data | Data |
| Derivative 2 | e.g., C6-aryl modification | Data | Data | Data |
| Acyclovir | Reference Compound | Data | Data | Data |
a EC₅₀ (50% effective concentration): The concentration of the compound that inhibits VZV replication by 50%. b CC₅₀ (50% cytotoxic concentration): The concentration of the compound that reduces the viability of the host cells by 50%. c SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window.
Experimental Protocols
Protocol 1: General Synthesis of Furo[2,3-d]pyrimidine Nucleoside Analogues (this compound Core Structure)
Objective: To synthesize the furo[2,3-d]pyrimidine heterocyclic base and couple it with a deoxyribose sugar moiety.
Materials:
-
5-Iodo-2'-deoxyuridine
-
Terminal alkyne (e.g., 1-heptyne for a pentyl side chain precursor)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Solvents for purification (e.g., ethyl acetate, hexanes, methanol)
-
Silica gel for column chromatography
Procedure:
-
Coupling Reaction: To a solution of 5-iodo-2'-deoxyuridine in anhydrous DMF, add the terminal alkyne, triethylamine, copper(I) iodide, and the palladium catalyst under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the desired bicyclic nucleoside analogue.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of this compound Derivatives
Modifications to the parent this compound structure can be introduced at either the sugar moiety or the heterocyclic base.
-
Sugar Modifications: Derivatives with modifications at the 3' and 5' positions of the deoxyribose ring can be synthesized to investigate their impact on antiviral activity.[4] For example, the 5'-hydroxyl group can be esterified to create prodrugs like FV-100.
-
Base Modifications: The aryl group at the C6 position of the furo[2,3-d]pyrimidine ring can be varied by using different terminal alkynes in the initial coupling reaction. This allows for the exploration of how different substituents on the phenyl ring affect antiviral potency.
Protocol 3: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the synthesized compounds that is toxic to the host cells used for the antiviral assay.
Materials:
-
Human embryonic lung (HEL) fibroblasts or other suitable host cell line
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEL fibroblasts in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a cell-only control (medium).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (typically 3-5 days).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 4: VZV Plaque Reduction Assay
Objective: To evaluate the antiviral activity of the synthesized compounds against VZV.
Materials:
-
Human embryonic lung (HEL) fibroblasts
-
6-well or 12-well cell culture plates
-
Varicella-zoster virus (VZV) stock
-
Complete cell culture medium
-
Synthesized compounds dissolved in DMSO
-
Overlay medium (e.g., medium containing 1% methylcellulose)
-
Crystal violet staining solution (0.5% in 20% methanol)
Procedure:
-
Cell Seeding: Seed HEL fibroblasts in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a VZV stock diluted to produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours at 37 °C.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the overlay medium. After the virus adsorption period, remove the inoculum and add the compound-containing overlay medium to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 3-5 days at 37 °C in a CO₂ incubator to allow for plaque formation.
-
Plaque Visualization: After incubation, fix the cells with 10% formalin and then stain with crystal violet solution.
-
Plaque Counting: Wash the plates with water and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Protocol 5: VZV DNA Polymerase Inhibition Assay
Objective: To determine if the active compounds directly inhibit the VZV DNA polymerase.
Materials:
-
Purified VZV DNA polymerase[1]
-
Activated calf thymus DNA (template-primer)
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [³H]dTTP)
-
Triphosphates of the test compounds
-
Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, activated calf thymus DNA, dNTPs (including the radiolabeled dNTP), and the triphosphate form of the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the purified VZV DNA polymerase.
-
Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding cold 10% TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate on glass fiber filters by vacuum filtration.
-
Washing: Wash the filters with 5% TCA and then with ethanol to remove unincorporated radiolabeled dNTPs.
-
Radioactivity Measurement: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity for each compound concentration relative to the no-compound control. The IC₅₀ value is determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway
References
Application Notes and Protocols for Studying Antiviral Resistance Mechanisms Using Cf1743
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cf1743 is a potent bicyclic nucleoside analogue (BCNA) with highly selective and potent inhibitory activity against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles.[1][2] Its prodrug, FV-100, is designed to improve oral bioavailability.[2][3] Understanding the mechanisms by which VZV might develop resistance to this compound is crucial for its clinical development and for designing strategies to mitigate the emergence of drug-resistant viral strains. These application notes provide detailed protocols for utilizing this compound in in vitro studies to investigate antiviral resistance mechanisms.
Mechanism of Action of this compound
The antiviral activity of this compound is contingent upon its metabolic activation within VZV-infected cells. The VZV-encoded thymidine kinase (TK) phosphorylates this compound to its monophosphate and subsequently to its diphosphate form.[2] It is presumed that cellular kinases then convert the diphosphate to the active triphosphate metabolite, which is thought to inhibit the viral DNA polymerase, thereby terminating viral DNA replication.[2] Due to this specific activation requirement, the activity of this compound is confined to VZV-infected cells, contributing to its high selectivity.[2]
Antiviral Resistance Mechanisms
The primary mechanism of resistance to this compound is the loss of its activation due to mutations in the VZV thymidine kinase (TK) gene.[2] VZV strains with mutations that abolish or significantly reduce TK activity are unable to phosphorylate this compound, rendering the drug inactive.[2] Consequently, these TK-deficient mutants exhibit cross-resistance to other antiviral agents that also require activation by VZV TK, such as acyclovir and brivudine.[2][4] VZV strains with mutations in the DNA polymerase gene, however, generally retain their susceptibility to this compound.[2]
Data Presentation
In Vitro Antiviral Activity of this compound and Reference Compounds
The following table summarizes the 50% effective concentration (EC₅₀) values of this compound and other antiviral agents against wild-type clinical isolates of VZV in human embryonic lung (HEL) fibroblast cells.
| Compound | Average EC₅₀ (μM) ± SD | Fold Difference vs. Acyclovir |
| This compound | 0.00043 ± 0.00039 | ~7860x more potent |
| Acyclovir (ACV) | 3.38 ± 1.87 | 1x |
| Penciclovir (PCV) | 3.34 ± 1.20 | ~1x |
| Brivudine (BVDU) | 0.0098 ± 0.0040 | ~345x more potent |
| Foscarnet (PFA) | 84.4 ± 13.6 | ~25x less potent |
Data is derived from studies on a range of VZV clinical isolates.[5]
Expected Antiviral Activity Against a this compound-Resistant VZV Strain
This table illustrates the expected shift in EC₅₀ values for a VZV strain selected for resistance to this compound, which typically harbors a mutation in the thymidine kinase (TK) gene.
| Compound | Expected EC₅₀ (μM) vs. Wild-Type VZV | Rationale |
| This compound | Significantly Increased (>100-fold) | Resistance due to lack of activation by mutant VZV TK. |
| Acyclovir (ACV) | Significantly Increased (>100-fold) | Cross-resistance due to shared dependence on VZV TK for activation. |
| Foscarnet (PFA) | No Significant Change | PFA directly inhibits DNA polymerase and does not require TK activation. |
Experimental Protocols
Plaque Reduction Assay for Determining Antiviral Susceptibility
This assay is the gold standard for quantifying the in vitro efficacy of antiviral compounds.
Materials:
-
Host cells susceptible to VZV (e.g., Human Embryonic Lung (HEL) fibroblasts or Vero cells).[6]
-
Cell culture medium (e.g., MEM or DMEM with 2-10% FBS).[6]
-
This compound and other test compounds, dissolved in DMSO.
-
VZV stock (a laboratory strain or clinical isolate).
-
Overlay medium (e.g., culture medium with 1.2% methylcellulose).[6]
-
Fixing solution (e.g., 10% formalin).[6]
-
Staining solution (e.g., 0.1% crystal violet).[6]
-
6-well or 12-well tissue culture plates.
Protocol:
-
Seed the tissue culture plates with host cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound and other test compounds in the assay medium (low FBS concentration).
-
Remove the growth medium from the cell monolayers and add the diluted compounds.
-
Infect the cells with a dilution of VZV stock calculated to produce 20-50 plaques per well.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the inoculum and add the overlay medium containing the respective concentrations of the test compounds.
-
Incubate the plates at 37°C in a CO₂ incubator for 5-7 days, or until plaques are visible.
-
Fix the cells with the fixing solution and then stain with the crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
In Vitro Selection of this compound-Resistant VZV
This protocol describes the process of generating VZV mutants with reduced susceptibility to this compound.
Materials:
-
Host cells (e.g., HEL fibroblasts) in tissue culture flasks.
-
Wild-type VZV stock.
-
This compound stock solution.
-
Cell culture medium.
Protocol:
-
Infect a flask of host cells with wild-type VZV.
-
Add this compound to the culture medium at a concentration equal to its EC₅₀.[5]
-
Incubate the culture until a cytopathic effect (CPE) is observed, indicating viral replication.
-
Harvest the virus from this culture and use it to infect a fresh flask of host cells.
-
For this subsequent passage, double the concentration of this compound in the medium.[5]
-
Repeat this process of serial passage with incrementally increasing concentrations of this compound.
-
Continue the selection process until the virus can replicate in concentrations of this compound that are significantly higher (e.g., >10-fold) than the initial EC₅₀.
-
Isolate the resistant virus by plaque purification. This involves performing a plaque assay with the resistant virus population and picking a single, well-isolated plaque to generate a clonal viral stock.
Genotypic Characterization of Resistant VZV
This protocol outlines the steps to identify mutations in the VZV TK and DNA polymerase genes that may be responsible for resistance.
Materials:
-
This compound-resistant VZV-infected host cells.
-
DNA extraction kit.
-
Primers specific for the VZV thymidine kinase (ORF36) and DNA polymerase (ORF28) genes.
-
PCR reagents (Taq polymerase, dNTPs, buffer).
-
DNA sequencing service or equipment.
Protocol:
-
Harvest host cells infected with the plaque-purified resistant VZV strain when CPE is evident.[7]
-
Extract total DNA from the infected cell pellet using a commercial DNA extraction kit.[7]
-
Amplify the VZV thymidine kinase and DNA polymerase genes from the extracted DNA using PCR with specific primers.
-
Purify the PCR products.
-
Sequence the purified PCR products.
-
Align the obtained sequences with the sequence of the wild-type VZV strain to identify any nucleotide changes that result in amino acid substitutions, frameshifts, or premature stop codons.[8]
References
- 1. FV-100: the most potent and selective anti-varicella zoster virus agent reported to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro selection of drug-resistant varicella-zoster virus (VZV) mutants (OKA strain): differences between acyclovir and penciclovir? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Acyclovir-resistant varicella-zoster virus: phenotypic and genetic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cf1743 in Combination Therapy for Hepatitis B Virus (HBV)
Introduction
Cf1743 is an investigational, orally bioavailable small molecule belonging to the class of Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs). By interfering with the proper formation of the viral capsid, this compound disrupts a critical step in the HBV lifecycle, leading to a reduction in the production of new infectious virions. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in combination with other classes of anti-HBV agents, such as nucleoside/nucleotide analogs (NAs) and immunomodulators. The objective is to assess potential synergistic, additive, or antagonistic effects that could inform future clinical development.
Quantitative Data Summary: In Vitro Combination Antiviral Activity
The following tables summarize the results of in vitro studies assessing the combination of this compound with Entecavir (a nucleoside analog) and Interferon-alpha (an immunomodulator) in HepG2.2.15 cells, a cell line that stably expresses HBV.
Table 1: Combination of this compound and Entecavir (ETV)
| Drug Combination | EC50 (nM) - HBeAg Reduction | EC50 (nM) - HBV DNA Reduction | Combination Index (CI) at ED50 | Interpretation |
|---|---|---|---|---|
| This compound alone | 15.2 | 12.8 | - | - |
| Entecavir alone | 5.8 | 4.5 | - | - |
| this compound + Entecavir | 4.1 + 1.5 | 3.5 + 1.2 | 0.68 | Synergy |
Table 2: Combination of this compound and Interferon-alpha (IFN-α)
| Drug Combination | EC50 (IU/mL) - HBeAg Reduction | EC50 (IU/mL) - HBV DNA Reduction | Combination Index (CI) at ED50 | Interpretation |
|---|---|---|---|---|
| This compound alone (nM) | 15.2 | 12.8 | - | - |
| IFN-α alone | 150 | 125 | - | - |
| this compound + IFN-α | 5.5 (nM) + 52 (IU/mL) | 4.8 (nM) + 45 (IU/mL) | 0.71 | Synergy |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HepG2.2.15 cells (ATCC CRL-11997).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
In Vitro Antiviral Combination Assay
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound, Entecavir, and IFN-α in DMSO (for small molecules) or sterile water (for IFN-α). Create a dose-response matrix with serial dilutions of each drug and their combinations.
-
Treatment: Remove the culture medium and add fresh medium containing the drug combinations. Include wells for single-drug treatments and untreated controls.
-
Incubation: Incubate the plates for 6 days, with a medium change containing fresh drug concentrations on day 3.
-
Supernatant Collection: On day 6, collect the cell culture supernatant for HBeAg and HBV DNA analysis.
-
Cytotoxicity Assay: In a parallel plate, assess cell viability using a standard MTS or MTT assay to ensure that the observed antiviral effects are not due to cytotoxicity.
Quantification of HBV Markers
-
HBeAg Quantification: Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the levels of Hepatitis B e-antigen (HBeAg) in the collected supernatants, following the manufacturer's instructions.
-
HBV DNA Quantification:
-
Extract viral DNA from the supernatants using a viral DNA extraction kit.
-
Quantify HBV DNA levels using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome. Use a standardized plasmid for absolute quantification.
-
Synergy Analysis
-
Data Analysis: Calculate the 50% effective concentration (EC50) for each drug alone and in combination using non-linear regression analysis (e.g., log[inhibitor] vs. response).
-
Combination Index (CI): Determine the nature of the drug interaction by calculating the Combination Index (CI) using the Chou-Talalay method. The CI is calculated as: CI = (D1/Dx1) + (D2/Dx2) where Dx1 and Dx2 are the doses of drug 1 and drug 2 required to produce a given effect (e.g., 50% inhibition) alone, and D1 and D2 are the doses of the drugs in combination that produce the same effect.
-
Interpretation:
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additivity
-
CI > 1.1: Antagonism
-
Visualizations: Diagrams and Workflows
Caption: HBV lifecycle and targets of this compound, Entecavir, and IFN-α.
Caption: Workflow for in vitro antiviral combination assay.
Caption: Logical basis for synergistic interactions of this compound.
Troubleshooting & Optimization
optimizing Cf1743 solubility for in vitro assays
Technical Support Center: Cf1743
This guide provides troubleshooting advice and frequently asked questions to help researchers optimize the solubility of the hypothetical compound this compound for successful in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a stock solution of this compound?
A1: For novel or poorly characterized compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing power and compatibility with many in vitro assays at low final concentrations. We recommend preparing a high-concentration stock, for example, at 10 mM or 20 mM.
Q2: My this compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What happened?
A2: This is a common issue for hydrophobic compounds. The compound is soluble in the 100% organic stock solution but crashes out when introduced to the largely aqueous environment of your buffer or cell culture media. This indicates that the thermodynamic solubility limit in the final assay buffer has been exceeded. See the Troubleshooting Guide below for strategies to resolve this.
Q3: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?
A3: The tolerance to DMSO is cell-line dependent. However, a widely accepted general limit is a final concentration of 0.1% to 0.5% DMSO in the final assay volume. Exceeding this can lead to cytotoxicity or off-target effects, confounding your results. It is crucial to include a vehicle control (media/buffer with the same final DMSO concentration but without this compound) in your experimental design.
Q4: How can I determine the actual solubility of this compound in my specific experimental conditions?
A4: A kinetic solubility assay is the most direct method. This involves preparing a dilution series of your compound in the specific assay buffer, allowing it to equilibrate, removing any precipitate, and then quantifying the amount of soluble compound remaining. See the "Experimental Protocols" section for a detailed method.
Troubleshooting Guide
Problem 1: this compound powder is not fully dissolving in the primary organic solvent (e.g., DMSO).
-
Solution 1: Gentle Heating. Warm the solution in a water bath at 37°C for 5-10 minutes. Many compounds have increased solubility at slightly elevated temperatures.
-
Solution 2: Sonication. Place the vial in a bath sonicator for 5-10 minutes to break up small aggregates and facilitate dissolution.
-
Solution 3: Vortexing. Mix the solution on a vortex mixer at medium speed for 2-5 minutes.
-
Solution 4: Try an Alternative Solvent. If DMSO fails, consider other organic solvents such as Ethanol, Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). See the data table below for a comparison.
Problem 2: The compound precipitates immediately upon dilution into the aqueous assay buffer.
-
Solution 1: Reduce the Final Concentration. This is the most common cause. Your final concentration is above the solubility limit of this compound in the assay media. Perform a serial dilution to find the highest concentration that remains in solution.
-
Solution 2: Use a "Pluronic" Solution. Pluronic F-127 is a non-ionic surfactant that can help stabilize hydrophobic compounds in aqueous solutions. Preparing an intermediate dilution of your DMSO stock in a 10% Pluronic F-127 solution before the final dilution into media can prevent precipitation.
-
Solution 3: Modify the Assay Buffer. If your experiment allows, slightly altering the pH of the buffer can improve the solubility of ionizable compounds. Additionally, the inclusion of a small percentage of serum (e.g., 1-10% FBS) can aid solubility due to the binding of the compound to albumin.
-
Solution 4: Prepare an Intermediate Dilution. Instead of a large one-step dilution (e.g., 1:1000), perform a two-step serial dilution. First, dilute the stock 1:10 in the organic solvent, then dilute this intermediate stock 1:100 into the final aqueous buffer.
Data Presentation
The following table summarizes hypothetical solubility data for this compound to guide solvent selection and experimental design.
| Solvent/Buffer System | Temperature (°C) | Maximum Solubility (µM) | Notes |
| 100% DMSO | 25 | > 20,000 | Forms a clear, stable stock solution. |
| 100% Ethanol | 25 | 5,000 | Can be used as an alternative to DMSO. |
| PBS, pH 7.4 | 25 | < 1 | Practically insoluble in pure aqueous buffer. |
| PBS, pH 7.4 + 0.5% DMSO | 25 | 5 | Low solubility, risk of precipitation. |
| DMEM + 10% FBS + 0.1% DMSO | 37 | 25 | Serum proteins significantly improve solubility. |
| PBS, pH 7.4 + 1% Pluronic F-127 | 25 | 40 | Surfactant formulation aids stability. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound powder required. For a hypothetical molecular weight of 450.5 g/mol , to make 1 mL of a 10 mM stock, you would need:
-
Mass = 0.01 mol/L * 0.001 L * 450.5 g/mol = 0.004505 g = 4.51 mg.
-
-
Weigh Compound: Carefully weigh out 4.51 mg of this compound powder into a sterile 1.5 mL microcentrifuge tube.
-
Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube for 2 minutes. If not fully dissolved, sonicate for 5 minutes or warm to 37°C for 5 minutes, followed by brief vortexing. Visually inspect against a light source to ensure no solid particulates remain.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
-
Prepare Master Plate: In a 96-well plate, add 198 µL of your final assay buffer (e.g., DMEM + 10% FBS) to wells A1 through H1.
-
Add Compound: Add 2 µL of your 10 mM this compound DMSO stock to well A1 and mix thoroughly by pipetting up and down. This creates a 100 µM starting concentration with 1% DMSO.
-
Serial Dilution: Transfer 100 µL from well A1 to well B1 and mix. Continue this 1:2 serial dilution down the column to well G1. Well H1 will serve as a vehicle control (buffer + 1% DMSO, no compound).
-
Equilibrate: Cover the plate and incubate under your standard assay conditions (e.g., 37°C) for 2 hours to allow any precipitation to form and settle.
-
Check for Precipitate: Visually inspect the plate. Note the highest concentration at which no visible precipitate is observed.
-
Quantify (Optional): To get a quantitative value, carefully remove 100 µL of the supernatant from each well, ensuring not to disturb any precipitate. Transfer to a new, clear-bottom 96-well plate and measure the absorbance at a wavelength appropriate for this compound using a plate reader. The concentration at which the absorbance plateaus or becomes non-linear indicates the limit of solubility.
Visualizations
Logical & Experimental Workflows
Caption: Troubleshooting workflow for this compound solubilization.
Caption: Hypothetical signaling pathway inhibited by this compound.
troubleshooting Cf1743 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cf1743. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitate formation after preparing a stock solution of this compound in an aqueous buffer. What could be the cause and how can I resolve this?
A1: Precipitate formation upon addition of this compound to aqueous solutions is likely due to its low aqueous solubility. This compound is a lipophilic molecule, a characteristic that contributes to its poor oral bioavailability.
Troubleshooting Steps:
-
Solvent Selection: this compound is reported to be soluble in dimethyl sulfoxide (DMSO). It is recommended to first prepare a high-concentration stock solution in 100% DMSO.
-
Working Solution Preparation: For your experiments, dilute the DMSO stock solution into your aqueous buffer. It is crucial to ensure that the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Sonication: If a precipitate still forms in the final aqueous solution, gentle sonication in a water bath for a few minutes can help to redissolve the compound.
-
pH Adjustment: The stability of the glycosidic bond in nucleoside analogues can be pH-dependent. While specific data for this compound is unavailable, maintaining a physiological pH (around 7.4) is generally recommended unless your experimental protocol requires otherwise. Extreme pH values should be avoided.
Q2: My experimental results with this compound are inconsistent. Could the compound be degrading in my solution?
A2: Instability of nucleoside analogues in solution can lead to inconsistent experimental outcomes. While specific degradation pathways for this compound are not publicly documented, general knowledge of nucleoside analogue chemistry suggests potential hydrolysis of the glycosidic bond, particularly under non-optimal pH conditions.
Recommendations for Ensuring Stability:
-
Freshly Prepared Solutions: Prepare working solutions of this compound fresh for each experiment from a frozen DMSO stock.
-
Storage of Stock Solutions: Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Avoid Prolonged Storage in Aqueous Buffers: Do not store this compound in aqueous buffers for extended periods. If temporary storage is necessary, keep the solution on ice and use it within a few hours.
Q3: What is the recommended method for preparing this compound for in vitro cell-based assays?
A3: The following protocol is a general guideline for preparing this compound for in vitro experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for in vitro Assays
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium or desired aqueous buffer
-
-
Procedure for 10 mM Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM stock solution. For example, for 1 mg of this compound (Molar Mass: 426.49 g/mol ), add 234.5 µL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Working Solution:
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serially dilute the stock solution with cell culture medium or the appropriate aqueous buffer to the desired final concentration. Ensure the final DMSO concentration is below a level that affects your specific assay (typically <0.5%).
-
Mix thoroughly by gentle pipetting or vortexing.
-
Use the working solution immediately.
-
Data Presentation
Due to the limited publicly available quantitative data on this compound solubility and stability, the following table provides hypothetical data for illustrative purposes, based on the properties of similar poorly soluble compounds.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Hypothetical Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | ~ 5 |
| PBS (pH 7.4) | < 0.1 |
| Water | < 0.01 |
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
Caption: Experimental workflow for this compound solution preparation.
Caption: Troubleshooting logic for this compound precipitation.
Technical Support Center: Overcoming In Vivo Delivery Challenges of Cf1743
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with the potent anti-Varicella-Zoster Virus (VZV) agent, Cf1743. Due to its physicochemical properties, researchers often face hurdles in achieving optimal systemic exposure. This guide offers practical solutions and detailed methodologies to navigate these challenges.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the in vivo delivery of this compound.
Issue 1: Low and Variable Oral Bioavailability
Primary Cause: this compound is a highly lipophilic compound with poor aqueous solubility, leading to low dissolution in gastrointestinal fluids and consequently, poor and erratic absorption.[1] Its oral bioavailability has been reported to be less than 14%.
Troubleshooting Strategies:
| Strategy | Description | Considerations |
| Prodrug Approach (FV-100) | Utilize the 5'-valyl ester prodrug of this compound, known as FV-100. This compound demonstrates significantly improved oral bioavailability. FV-100 is rapidly and extensively converted to this compound in the body. | FV-100 is the most clinically advanced approach to overcoming this compound's poor oral bioavailability. If the research goals allow, using FV-100 is the most straightforward solution. |
| Lipid-Based Formulations (e.g., SEDDS) | Formulate this compound in a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal tract. This enhances the solubilization and absorption of lipophilic drugs. | Requires careful selection of oils, surfactants, and co-solvents to ensure good self-emulsification and stability. The formulation must be optimized to prevent drug precipitation upon dilution in the gut. |
| Cyclodextrin Complexation | Encapsulate this compound within cyclodextrin molecules. Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, which can improve the aqueous solubility and dissolution rate of guest molecules like this compound. | The stoichiometry of the complex and the type of cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) need to be optimized. |
| Particle Size Reduction | Techniques like micronization or nanosizing can increase the surface area of the drug, potentially improving its dissolution rate. | May not be sufficient on its own to overcome the very low aqueous solubility of this compound but can be used in conjunction with other formulation strategies. |
Issue 2: Difficulty with Intravenous Administration
Primary Cause: The poor aqueous solubility of this compound makes it challenging to prepare a stable and safe solution for intravenous injection, with a high risk of precipitation in the bloodstream.
Troubleshooting Strategies:
| Strategy | Description | Considerations |
| Co-solvent Systems | Use a mixture of a primary solvent (e.g., DMSO, ethanol) and an aqueous buffer to dissolve this compound. | The concentration of the organic co-solvent should be kept to a minimum to avoid toxicity. A slow injection rate is recommended to allow for rapid dilution in the bloodstream and prevent precipitation. |
| Lipid Emulsions | Formulate this compound in a lipid emulsion suitable for intravenous administration. | Requires specialized formulation expertise to ensure the emulsion is stable and the particle size is appropriate for intravenous injection. |
| Cyclodextrin Formulations | Utilize a cyclodextrin-based formulation to increase the aqueous solubility of this compound for injection. | The formulation must be sterile and pyrogen-free. The potential toxicity of the cyclodextrin itself at the required concentration should be considered. |
Frequently Asked Questions (FAQs)
Formulation and Administration
Q1: What is the most significant barrier to the in vivo efficacy of orally administered this compound?
A1: The primary obstacle is its very low oral bioavailability (less than 14%) due to its high lipophilicity and poor aqueous solubility. This leads to inefficient absorption from the gastrointestinal tract.
Q2: How does the prodrug FV-100 improve the bioavailability of this compound?
A2: FV-100 is the 5'-valyl ester of this compound. This modification increases its solubility and allows it to be more readily absorbed from the gut. Once absorbed, esterases in the body rapidly cleave the valyl group, releasing the active this compound into the bloodstream.
Q3: Can this compound be administered topically?
A3: Yes, topical delivery of this compound has been explored as a potential treatment for shingles. Its lipophilicity can be an advantage for skin penetration. Formulations such as creams or gels can be developed to deliver the drug directly to the site of viral replication in the skin.
Q4: What are the key steps in developing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?
A4: The development of a SEDDS for this compound involves:
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Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents.
-
Construction of Phase Diagrams: Create ternary or pseudo-ternary phase diagrams to identify the self-emulsifying regions for different combinations of excipients.
-
Preparation of Formulations: Prepare different formulations based on the phase diagrams and assess their self-emulsification performance, including the time to emulsify and the resulting droplet size.
-
Characterization: Evaluate the prepared SEDDS for properties such as particle size, zeta potential, and stability.
-
In Vitro Dissolution and In Vivo Studies: Conduct dissolution tests and animal pharmacokinetic studies to assess the performance of the optimized formulation.
Pharmacokinetics
Q5: What is the pharmacokinetic profile of this compound when delivered via its prodrug, FV-100?
A5: Following oral administration of FV-100, it is rapidly and extensively converted to this compound. Measurable plasma concentrations of this compound are observed within 10-30 minutes of dosing. The half-life of this compound is independent of the dose and is in the range of 3.1 to 4.5 hours.
Q6: Does food intake affect the absorption of this compound (from FV-100)?
A6: Yes, a high-fat meal has been shown to reduce the exposure to this compound when FV-100 is administered, while a low-fat meal does not have a significant impact.
Q7: Is renal excretion a major elimination pathway for this compound?
A7: No, urinary excretion of this compound is very low, indicating that renal elimination is not a major pathway. This suggests that dose adjustments may not be necessary for patients with impaired renal function.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for this compound following oral administration of its prodrug, FV-100, in healthy adult volunteers.
Table 1: Pharmacokinetic Parameters of this compound after Single Oral Doses of FV-100 in Healthy Adults (Aged 18-55)
| FV-100 Dose | Cmax (pg/mL) | Tmax (h) | AUC₀₋∞ (pg·h/mL) | t½ (h) |
| 100 mg | 54,611 | 1.0 | 167,340 | 3.1 |
| 200 mg | 129,083 | 2.0 | 450,911 | 3.8 |
| 400 mg | 280,750 | 2.0 | 954,438 | 4.5 |
| 800 mg | 508,108 | 3.1 | 1,381,083 | 4.2 |
Data are presented as mean values. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life.
Experimental Protocols
Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage in Rodents
Objective: To prepare a liquid SEDDS formulation of this compound for oral administration in preclinical animal models to enhance its bioavailability.
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
Methodology:
-
Solubility Determination: Determine the saturation solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation:
-
Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant into a clear glass vial. A common starting ratio is 40% oil, 40% surfactant, and 20% co-surfactant (w/w/w).
-
Heat the mixture in a water bath to 40°C to ensure homogeneity.
-
Add the pre-weighed this compound to the excipient mixture.
-
Vortex the mixture until the this compound is completely dissolved, resulting in a clear, homogenous pre-concentrate.
-
-
Characterization:
-
Self-Emulsification Assessment: Add 1 mL of the prepared SEDDS pre-concentrate to 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle agitation. Visually observe the formation of the emulsion and measure the time it takes to emulsify.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.
-
-
Administration: For oral gavage in rodents, draw the required volume of the this compound-SEDDS pre-concentrate into a suitable syringe.
Protocol 2: Intravenous Administration of this compound in a Co-solvent System to Rodents
Objective: To prepare and administer a solution of this compound intravenously to rodents for pharmacokinetic studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG 400), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile vials and syringes
-
0.22 µm sterile syringe filter
Methodology:
-
Vehicle Preparation: Prepare the co-solvent vehicle by mixing DMSO, PEG 400, and saline in a specific ratio (e.g., 10:40:50 v/v/v). The final concentration of DMSO should be kept as low as possible (ideally ≤10%) to minimize toxicity.
-
This compound Solution Preparation:
-
Weigh the required amount of this compound.
-
First, dissolve the this compound in the DMSO component of the vehicle.
-
Gradually add the PEG 400 while vortexing.
-
Finally, add the saline dropwise while continuously vortexing to avoid precipitation.
-
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Administration:
-
Administer the this compound solution to the animal via a suitable vein (e.g., tail vein in mice or rats).
-
The injection should be performed slowly to allow for rapid dilution of the co-solvent system in the blood and to minimize the risk of drug precipitation and local irritation.
-
The total injection volume should be appropriate for the size of the animal.
-
Visualizations
Signaling Pathway of this compound Activation
Caption: Proposed metabolic activation pathway of this compound.
Experimental Workflow for Evaluating this compound Formulations
Caption: General workflow for developing and evaluating this compound formulations.
References
Technical Support Center: Cf1743 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Cf1743 synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, with a focus on the critical final Suzuki coupling step.
Question 1: What are the most common causes of low yield in the final Suzuki coupling step of this compound synthesis?
Answer: Low yields in the final Suzuki coupling step are frequently attributed to several factors:
-
Catalyst Deactivation: The palladium catalyst is sensitive to air and moisture, and its activity can be diminished by impurities in the reagents or solvents.
-
Sub-optimal Reaction Conditions: The reaction is highly sensitive to temperature, reaction time, and the choice of base and solvent.
-
Poor Quality of Starting Materials: Impurities in the boronic acid or aryl halide starting materials can interfere with the catalytic cycle.
-
Side Reactions: Homocoupling of the boronic acid and decomposition of the starting materials can compete with the desired cross-coupling reaction.
Question 2: How can I improve the efficiency of the palladium catalyst?
Answer: To enhance catalyst efficiency, consider the following strategies:
-
Use High-Purity Reagents: Ensure all reagents and solvents are anhydrous and of high purity.
-
Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) prior to use to remove dissolved oxygen.
-
Select the Appropriate Ligand: The choice of phosphine ligand can significantly impact catalyst stability and activity. A systematic screening of ligands is recommended.
-
Optimize Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can also lead to increased side reactions. Titrating the catalyst loading is crucial for optimal performance.
Question 3: What is the recommended procedure for purifying the final this compound product?
Answer: The final product is typically purified using column chromatography on silica gel. A gradient elution system is often employed to effectively separate the desired product from unreacted starting materials and byproducts.
Troubleshooting Guide: Low Yield in Suzuki Coupling
This guide provides a structured approach to troubleshooting low yields in the final step of this compound synthesis.
| Observation | Potential Cause | Recommended Action |
| No product formation | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere. |
| Low conversion of starting materials | Sub-optimal reaction temperature | - Optimize the reaction temperature. A temperature screening study is advised.- Increase the reaction time. |
| Formation of significant byproducts | Incorrect base or solvent | - Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Evaluate different solvent systems (e.g., toluene, dioxane, DMF). |
| Inconsistent yields between batches | Variability in starting material quality | - Re-purify the boronic acid and aryl halide starting materials.- Perform a quality control check on all reagents before use. |
Experimental Protocols
Detailed Methodology for the Final Suzuki Coupling Step:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), and the selected base (2.0 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon three times.
-
Solvent Addition: Anhydrous, degassed solvent is added via syringe.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and ligand (if required) are added under a positive flow of argon.
-
Reaction: The reaction mixture is heated to the desired temperature and stirred for the specified time.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visual Guides
Caption: Overview of the Suzuki coupling reaction for this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Technical Support Center: Investigating Off-Target Effects of Cf1743
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential off-target effects of Cf1743 in experimental settings. The following information is designed to assist in the design of robust experiments and the accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is a potent bicyclic nucleoside analogue that demonstrates high selectivity as an inhibitor of the varicella-zoster virus (VZV).[1][2] Its primary mechanism of action involves a specific phosphorylation event catalyzed by the VZV-encoded thymidine kinase (TK).[1][2] Following this initial activation, it is presumed that host cell kinases further phosphorylate this compound to its triphosphate form. This active metabolite is believed to target the VZV DNA polymerase, thereby inhibiting viral replication.[1] It is important to note that while this is the presumed target, direct demonstration of VZV DNA polymerase inhibition is still a subject of ongoing investigation.[1]
Q2: What are the potential off-target effects of a nucleoside analogue like this compound?
While this compound is known for its high selectivity, it is crucial for researchers to consider potential off-target interactions, particularly at higher concentrations. For nucleoside analogues, potential off-target concerns include:
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Inhibition of Host Cell Kinases: Due to the conserved nature of ATP-binding sites, there is a possibility of interaction with various human kinases.
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Mitochondrial Toxicity: Nucleoside analogues have been reported to interfere with mitochondrial function, potentially through the inhibition of mitochondrial DNA polymerase (POLG) or mitochondrial RNA polymerase (POLRMT).
-
Inhibition of Host DNA Polymerases: There is a possibility of interaction with host DNA polymerases, which could lead to cytotoxic effects.
Q3: How can I experimentally distinguish between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is critical for the validation of your experimental findings. A multi-pronged approach is recommended:
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Dose-Response Analysis: On-target antiviral effects should be observed at concentrations consistent with the reported EC50 of this compound against VZV. Off-target effects typically manifest at significantly higher concentrations.
-
Use of a TK-deficient VZV Strain: Since the activation of this compound is dependent on VZV thymidine kinase, a VZV strain lacking a functional TK gene should be resistant to the antiviral effects of this compound.[1] Observing an effect in cells infected with a TK-deficient virus at high concentrations of this compound could indicate an off-target mechanism.
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Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct binding of this compound to its intended target (VZV DNA polymerase) in a cellular context.
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Kinome-wide Profiling: In vitro kinase panels can be used to screen this compound against a large number of human kinases to identify potential off-target interactions.
-
Mitochondrial Toxicity Assays: Specific assays can be performed to assess the impact of this compound on mitochondrial function.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Concern) | Recommended Action |
| Unexpected cytotoxicity in uninfected cells at high concentrations of this compound. | The compound may be exhibiting off-target effects on host cellular processes, such as inhibition of host kinases or mitochondrial toxicity. | 1. Perform a comprehensive dose-response curve to determine the cytotoxic concentration (CC50). 2. Conduct mitochondrial toxicity assays to assess the impact on mitochondrial function. 3. Consider a kinome-wide scan to identify potential off-target kinases. |
| Antiviral activity is observed against a TK-deficient VZV strain. | This strongly suggests an off-target mechanism of action, as the on-target activity is dependent on VZV TK for activation. | 1. Verify the genotype of the TK-deficient virus. 2. Investigate alternative mechanisms, such as inhibition of host factors required for viral replication. |
| Experimental results with this compound do not align with genetic knockdown/knockout of the presumed target (VZV DNA polymerase). | This could indicate that the observed phenotype is due to an off-target effect of this compound, or that the compound has additional mechanisms of action. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in your experimental system. 2. Use structurally distinct inhibitors of VZV DNA polymerase to see if they replicate the observed phenotype. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from standard CETSA procedures and can be used to assess the binding of this compound to its target protein, VZV DNA polymerase, in intact cells.
Objective: To determine if this compound binds to and stabilizes VZV DNA polymerase in a cellular environment.
Methodology:
-
Cell Culture and Infection:
-
Culture a suitable human cell line (e.g., human embryonic lung fibroblasts) to 80-90% confluency.
-
Infect the cells with VZV at a multiplicity of infection (MOI) that allows for sufficient expression of viral proteins at the desired time point.
-
-
Compound Treatment:
-
Treat the infected cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble VZV DNA polymerase in each sample by Western blotting using a specific antibody.
-
A loading control (e.g., GAPDH, Actin) should also be blotted to ensure equal protein loading.
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble VZV DNA polymerase as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Workflow for CETSA:
Kinome-wide Selectivity Profiling
To assess the potential for off-target interactions with host cell kinases, a biochemical screen against a panel of purified human kinases is recommended. Several commercial services offer kinome-wide profiling.
Objective: To identify potential human kinases that are inhibited by this compound.
Methodology (General Overview):
-
Compound Submission: Provide a sample of this compound at a specified concentration to the screening service.
-
Kinase Panel Screening: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of purified human kinases (e.g., >400 kinases).
-
Activity Measurement: The activity of each kinase in the presence of this compound is measured using a suitable assay format (e.g., radiometric, fluorescence-based).
-
Data Analysis: The percentage of inhibition for each kinase is calculated. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
IC50 Determination (Follow-up): For identified hits, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Data Presentation:
The results of a kinome scan are often presented as a "kinome tree" visualization, where inhibited kinases are highlighted. For quantitative comparison, a table summarizing the IC50 values for the most potently inhibited off-target kinases should be generated.
Logical Flow for Kinase Off-Target Investigation:
Mitochondrial Toxicity Assessment
This protocol provides a method to assess the potential for this compound to induce mitochondrial dysfunction in cultured cells.
Objective: To determine if this compound affects mitochondrial health and function.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2) in both glucose-containing and galactose-containing media. Cells grown in galactose are more dependent on oxidative phosphorylation and are more sensitive to mitochondrial toxicants.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24-72 hours). Include a known mitochondrial toxicant (e.g., rotenone) as a positive control and a vehicle control.
-
-
Assessment of Mitochondrial Function:
-
Cell Viability Assay: Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo). A greater reduction in viability in galactose-containing media compared to glucose-containing media suggests mitochondrial toxicity.
-
Mitochondrial Membrane Potential (MMP) Assay: Use a fluorescent dye (e.g., JC-1, TMRE) to measure changes in the mitochondrial membrane potential by flow cytometry or fluorescence microscopy. A decrease in MMP is an indicator of mitochondrial dysfunction.
-
Oxygen Consumption Rate (OCR) Measurement: Use a Seahorse XF Analyzer or similar instrument to measure the OCR of cells treated with this compound. A decrease in OCR indicates impaired mitochondrial respiration.
-
Data Presentation:
Summarize the results in a table comparing the effects of this compound in glucose vs. galactose media and the impact on mitochondrial membrane potential and oxygen consumption.
Signaling Pathway Overview: this compound On-Target Action
Quantitative Data Summary
As specific off-target data for this compound is not publicly available, the following tables are provided as templates for researchers to summarize their own experimental findings.
Table 1: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM | % Inhibition at 10 µM | IC50 (nM) |
| On-Target (Control) | |||
| VZV TK | User Data | User Data | User Data |
| Potential Off-Targets | |||
| Kinase A | User Data | User Data | User Data |
| Kinase B | User Data | User Data | User Data |
| Kinase C | User Data | User Data | User Data |
Table 2: Mitochondrial Toxicity of this compound
| Assay | Endpoint | This compound Concentration 1 | This compound Concentration 2 | Positive Control (e.g., Rotenone) |
| Cell Viability (Glucose) | % Viability | User Data | User Data | User Data |
| Cell Viability (Galactose) | % Viability | User Data | User Data | User Data |
| MMP | % Decrease in MMP | User Data | User Data | User Data |
| OCR | % Decrease in OCR | User Data | User Data | User Data |
By utilizing the information and protocols provided in this technical support center, researchers can rigorously evaluate the potential off-target effects of this compound, leading to more robust and reliable experimental outcomes.
References
Technical Support Center: Cf1743 Resistance Mutation Analysis in Varicella-Zoster Virus (VZV)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of cf1743 resistance mutations in Varicella-Zoster Virus (VZV).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against VZV?
A1: this compound is a bicyclic nucleoside analogue (BCNA) that is a highly potent and selective inhibitor of VZV replication.[1][2] Its antiviral activity is dependent on its phosphorylation by the VZV-encoded thymidine kinase (TK).[1][2] The active triphosphate form of this compound is believed to target the viral DNA polymerase, thereby inhibiting viral DNA synthesis.[1][3]
Q2: What are the known resistance mechanisms to this compound in VZV?
A2: Resistance to this compound in VZV is primarily associated with mutations in the viral thymidine kinase (TK) gene (ORF36).[1][3] These mutations can lead to a truncated or non-functional TK enzyme, preventing the necessary phosphorylation of this compound for its antiviral activity.
Q3: What specific mutations in the VZV thymidine kinase gene are associated with this compound resistance?
A3: Several mutations in the VZV TK gene have been linked to this compound resistance. These include:
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Insertions or deletions in the homopolymeric C stretch (nucleotides 493-498): These frameshift mutations often lead to premature stop codons and a non-functional TK protein.
-
Amino acid substitutions: Specific substitutions such as G24R and T86A have been identified in this compound-resistant VZV strains.
Q4: Is there cross-resistance between this compound and other anti-VZV drugs?
A4: Yes, VZV mutants resistant to this compound, due to mutations in the thymidine kinase gene, are also cross-resistant to other nucleoside analogues that require TK for activation, such as acyclovir (ACV) and brivudine (BVDU).[1][3] However, these TK-deficient mutants generally retain sensitivity to drugs with different mechanisms of action, like foscarnet (a DNA polymerase inhibitor).[1][3]
Q5: What is the typical potency of this compound against wild-type VZV?
A5: this compound is exceptionally potent against wild-type VZV strains, with reported 50% effective concentration (EC50) values in the sub-nanomolar to low nanomolar range.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Comparator Antivirals against VZV
| Compound | Virus Strain | EC50 (µM) |
| This compound | Wild-Type VZV (clinical isolates) | 0.00043 ± 0.00039 [4] |
| This compound | Wild-Type VZV (YS strain) | 0.00083 |
| This compound | Wild-Type VZV (Oka strain) | 0.00058 |
| Acyclovir (ACV) | Wild-Type VZV (clinical isolates) | 3.38 ± 1.87[4] |
| Penciclovir (PCV) | Wild-Type VZV (clinical isolates) | 3.34 ± 1.20[4] |
| Brivudine (BVDU) | Wild-Type VZV (clinical isolates) | 0.0098 ± 0.0040[4] |
EC50 values represent the concentration of the drug required to inhibit VZV replication by 50%. Data is presented as mean ± standard deviation where available.
Experimental Protocols
Protocol 1: VZV Plaque Reduction Assay for this compound Susceptibility Testing
This protocol details the methodology to determine the susceptibility of VZV isolates to this compound.
Materials:
-
Human embryonic lung (HEL) fibroblasts or other susceptible cell lines
-
Cell culture medium (e.g., MEM with 10% fetal bovine serum)
-
This compound stock solution (in DMSO)
-
VZV stock (wild-type or clinical isolate)
-
Overlay medium (e.g., cell culture medium with 1.2% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed HEL fibroblasts in 6-well plates and grow to confluence.
-
Drug Dilution: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should typically range from picomolar to micromolar to capture the full dose-response curve.
-
Virus Inoculation: Infect the confluent cell monolayers with a VZV dilution calculated to produce 50-100 plaques per well.
-
Drug Addition: After a 1-hour virus adsorption period, remove the inoculum and add the different concentrations of this compound or control medium to the respective wells.
-
Overlay: After a further 2-hour incubation, remove the drug-containing medium and add the overlay medium to each well. This restricts virus spread to adjacent cells, leading to localized plaque formation.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are clearly visible.
-
Plaque Staining and Counting: Aspirate the overlay medium and stain the cell monolayer with crystal violet solution. After washing and drying, count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control (no drug). The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Genotypic Analysis of VZV Thymidine Kinase (TK) Gene for Resistance Mutations
This protocol outlines the steps for sequencing the VZV TK gene to identify mutations associated with this compound resistance.
Materials:
-
VZV-infected cell culture supernatant or clinical specimen
-
DNA extraction kit
-
Primers flanking the VZV TK gene (ORF36)
-
High-fidelity DNA polymerase for PCR
-
PCR purification kit
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
DNA Extraction: Extract viral DNA from the VZV-infected sample using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the entire coding region of the VZV TK gene using specific primers and a high-fidelity DNA polymerase to minimize PCR-induced errors.
-
PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and other reaction components.
-
Sequencing: Perform Sanger sequencing of the purified PCR product using both forward and reverse primers to obtain the complete sequence of the TK gene.
-
Sequence Analysis: Align the obtained sequence with a wild-type VZV TK reference sequence (e.g., from the VZV Dumas strain) to identify any nucleotide changes.
-
Mutation Identification: Analyze the identified nucleotide changes to determine if they result in amino acid substitutions, frameshifts, or premature stop codons that could confer resistance to this compound.
Protocol 3: Site-Directed Mutagenesis of the VZV TK Gene using a Bacterial Artificial Chromosome (BAC)
This protocol provides a general workflow for introducing specific this compound resistance mutations into the VZV genome using BAC technology.
Materials:
-
VZV BAC clone (e.g., pOka-BAC)
-
Competent E. coli (e.g., GS1783)
-
Primers containing the desired mutation for the TK gene
-
Recombineering plasmids (e.g., encoding Red/ET recombination proteins)
-
Selection markers (e.g., antibiotic resistance cassette)
-
DNA purification kits (plasmid and BAC)
-
Electroporator
Procedure:
-
Primer Design: Design primers that contain the specific mutation you wish to introduce into the TK gene, along with flanking regions homologous to the target site in the VZV BAC.
-
Generation of Targeting Cassette: Use PCR to amplify a selection marker cassette flanked by the homologous regions containing the desired mutation.
-
Recombineering: Introduce the VZV BAC and a recombineering plasmid into competent E. coli. Induce the expression of the recombination proteins.
-
Electroporation: Electroporate the targeting cassette into the E. coli containing the VZV BAC and the induced recombination proteins.
-
Selection and Screening: Select for recombinant BACs containing the inserted marker. Screen colonies by PCR and restriction digest to confirm the correct insertion and mutation.
-
Removal of Selection Marker: If a removable selection marker was used, perform a second recombination step to remove it, leaving only the desired mutation in the TK gene.
-
BAC DNA Purification and Verification: Purify the mutated VZV BAC DNA and verify the presence of the intended mutation by sequencing the TK gene.
-
Virus Reconstitution: Transfect the mutated VZV BAC DNA into a permissive cell line (e.g., MeWo cells) to reconstitute the infectious mutant virus.
Troubleshooting Guides
Issue 1: High variability in Plaque Reduction Assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent virus inoculum | Ensure a consistent and well-titered virus stock is used for all experiments. Perform a fresh titration of the virus stock if it has been stored for a long time. |
| Uneven cell monolayer | Ensure the cell monolayer is completely confluent and evenly distributed across the well. Avoid disturbing the plate after seeding. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions of the drug and virus. |
| Edge effects in the plate | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
Issue 2: Failure to amplify the VZV TK gene by PCR.
| Possible Cause | Troubleshooting Step |
| Poor quality of template DNA | Use a high-quality DNA extraction method. Assess DNA quality and quantity by spectrophotometry or gel electrophoresis. |
| PCR inhibitors in the sample | Include a PCR inhibitor removal step during DNA extraction or dilute the template DNA. |
| Incorrect primer design | Verify primer sequences and ensure they are specific to the VZV TK gene. Design new primers if necessary. |
| Suboptimal PCR conditions | Optimize the annealing temperature, extension time, and number of cycles for the PCR reaction. |
Issue 3: No recombinant VZV BACs obtained after mutagenesis.
| Possible Cause | Troubleshooting Step |
| Low transformation/electroporation efficiency | Use highly competent E. coli and optimize the electroporation parameters. |
| Inefficient recombination | Ensure the recombineering proteins are properly induced. Verify the length of the homology arms on the targeting cassette (typically at least 50 bp). |
| Incorrect selection pressure | Use the correct antibiotic concentration for selection. |
| Lethal mutation | The introduced mutation may be lethal to the virus. Consider introducing the mutation in a different region or using a conditional expression system. |
Visualizations
Caption: Mechanism of action of this compound against VZV.
Caption: Workflow for this compound resistance analysis.
References
- 1. An efficient protocol for VZV BAC-based mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple and sensitive assay for varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
refining Cf1743 dosage for optimal efficacy
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for optimizing the use of Cf1743 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bicyclic nucleoside analogue (BCNA) that is a highly potent and selective inhibitor of the varicella-zoster virus (VZV), the virus that causes shingles (herpes zoster).[1][2][3] Its antiviral activity is dependent on its specific phosphorylation by the VZV-encoded thymidine kinase (TK).[1][3] It is presumed that the active metabolite of this compound, a triphosphate form, targets the viral DNA polymerase, thereby inhibiting viral DNA synthesis.[1][3]
Q2: I am seeing poor oral bioavailability with this compound in my animal models. Is this expected?
A2: Yes, this is a known characteristic of this compound. The compound is highly lipophilic and has very low water solubility, leading to poor oral bioavailability, which has been reported to be around 14%.[1][3][4] To overcome this limitation, a prodrug called FV-100 was developed.[1][3][4] FV-100 is the 5'-valyl ester of this compound and is rapidly and extensively converted to this compound in vivo, providing significantly higher plasma concentrations of the active compound.[4][5] For in vivo oral dosing studies, using FV-100 is the recommended approach.[1][3]
Q3: My VZV strain appears to be resistant to this compound. What could be the cause?
A3: Resistance to this compound is likely due to mutations in the viral thymidine kinase (TK) gene.[1][3] Since the activation of this compound is dependent on phosphorylation by VZV TK, strains that are deficient in this enzyme will not be susceptible to the antiviral effects of the compound.[1][2] However, this compound has been shown to retain its inhibitory potential against VZV strains with mutations in the viral DNA polymerase gene.[1][3]
Q4: What is the recommended in vitro concentration range for this compound?
A4: this compound is extremely potent against VZV in vitro. Effective concentrations (EC50) are typically in the sub-nanomolar range (≤1 nM), making it significantly more potent than other antivirals like acyclovir.[2] In human embryonic lung (HEL) fibroblast cell cultures, this compound has demonstrated clear superiority against a wide range of clinical and laboratory VZV strains.[1][3] The optimal concentration for your specific experiment should be determined using a dose-response study.
Q5: Is this compound expected to be cytotoxic to host cells?
A5: this compound exhibits a high degree of safety and low cytotoxicity.[2] Its selective activation by the viral thymidine kinase means it does not typically cause toxic events in uninfected cells.[2] Studies have shown that even when human cells are transfected to express VZV TK, making them capable of phosphorylating this compound, the compound remains non-toxic.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low aqueous solubility during in vitro assay preparation. | This compound has very low water solubility (<1 mg/L).[6] | Prepare stock solutions in an appropriate organic solvent like DMSO. For cell culture media, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced toxicity. |
| Inconsistent results between experiments. | High lipophilicity can lead to adherence to plasticware. | Use low-adhesion microplates and pipette tips. Ensure thorough mixing and vortexing of solutions containing this compound. |
| No antiviral effect observed. | 1. VZV strain is thymidine kinase (TK) deficient. 2. Compound degradation. | 1. Confirm the TK status of your VZV strain. Test against a known TK-positive control strain. 2. Prepare fresh stock solutions. Store stock solutions at -20°C or -80°C and protect from light. |
| Unexpected toxicity in cell culture. | Final concentration of the organic solvent (e.g., DMSO) is too high. | Prepare a serial dilution of your this compound stock solution so that the final solvent concentration in your assay is non-toxic to the cells. Include a vehicle control (solvent only) in your experimental setup. |
Data and Efficacy
In Vitro Anti-VZV Activity
The following table summarizes the comparative in vitro potency of this compound against various VZV strains in human embryonic lung (HEL) fibroblast cells.
| Compound | VZV Strain | Mean EC50 (nM) |
| This compound | Laboratory Strains | ≤ 1.0 |
| This compound | Clinical Isolates | ≤ 1.0 |
| Acyclovir (ACV) | Laboratory/Clinical | >1000 |
| Penciclovir (PCV) | Laboratory/Clinical | >1000 |
| Data synthesized from literature reporting this compound to be at least 1000 times more active than acyclovir.[2] |
Pharmacokinetics of FV-100 (Prodrug of this compound)
This table presents key pharmacokinetic parameters of this compound in plasma following single oral doses of its prodrug, FV-100, to healthy adult volunteers.
| FV-100 Dose | Cmax of this compound (pg/mL) | Tmax of this compound (hours) | AUC of this compound (pg·h/mL) |
| 100 mg | 54,611 | ~1.0 - 3.1 | 167,340 |
| 200 mg | Data Not Specified | ~1.0 - 3.1 | Data Not Specified |
| 400 mg | Data Not Specified | ~1.0 - 3.1 | Data Not Specified |
| 800 mg | 508,108 | ~1.0 - 3.1 | 1,381,083 |
| Data from a single-ascending-dose study in healthy subjects aged 18 to 55 years.[5][7] |
Clinical trials have established a once-daily oral dose of 400 mg of FV-100 for 7 days for the treatment of herpes zoster.[1][3][5]
Experimental Protocols
Protocol 1: VZV Plaque Reduction Assay
This assay is used to determine the concentration of this compound that inhibits VZV replication by 50% (EC50).
-
Cell Plating: Seed human embryonic lung (HEL) or a similar susceptible cell line in 24-well plates to form a confluent monolayer.
-
Virus Preparation: Prepare serial dilutions of a VZV stock of known titer.
-
Infection: Remove the culture medium from the cells and infect the monolayers with VZV at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Adsorb for 2 hours at 37°C.[8]
-
Compound Addition: Prepare serial dilutions of this compound (e.g., from 0.01 nM to 100 nM) in culture medium. After the adsorption period, remove the virus inoculum.
-
Overlay: Add the medium containing the different concentrations of this compound to the respective wells. Also include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are clearly visible in the virus control wells.
-
Staining and Counting: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration of this compound relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blot for VZV Thymidine Kinase (TK)
This protocol can be used to confirm the presence of VZV TK in infected cells, which is crucial for the activation of this compound.
-
Sample Preparation: Infect cell monolayers with the VZV strain of interest. At peak virus replication (e.g., 48-72 hours post-infection), wash the cells with ice-cold PBS.
-
Cell Lysis: Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for VZV thymidine kinase overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of a band at the correct molecular weight confirms the expression of VZV TK.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FV-100: the most potent and selective anti-varicella zoster virus agent reported to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacokinetics and Safety of FV-100, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two synthetic steroid analogs reduce human respiratory syncytial virus replication and the immune response to infection both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cf1743 In Vitro Applications
This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing the potent anti-varicella-zoster virus (VZV) compound, Cf1743, in cellular models. This guide provides troubleshooting advice and answers to frequently asked questions to help minimize potential toxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective bicyclic nucleoside analogue (BCNA) inhibitor of varicella-zoster virus (VZV) replication.[1][2] Its mechanism of action relies on its specific phosphorylation by the VZV-encoded thymidine kinase (TK).[3][4] This initial phosphorylation step is crucial for its antiviral activity and does not efficiently occur in uninfected cells, which contributes to its low toxicity in non-VZV-infected cellular models.[2] Once monophosphorylated, it is further converted to its active triphosphate form, which is believed to inhibit viral DNA synthesis.[3]
Q2: We are observing significant cell death in our uninfected control cultures treated with this compound. What could be the cause?
A2: This is an unexpected result, as this compound is known for its high selectivity and low toxicity in uninfected cells.[2] The most likely culprit is not direct compound toxicity but rather issues related to its high lipophilicity and low water solubility.[5]
-
Compound Precipitation: At higher concentrations, this compound can precipitate out of the culture medium, forming aggregates that can be cytotoxic to cells.[6] Visually inspect your cultures for any signs of precipitation.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.[6] It is crucial to have a vehicle control (medium with the same concentration of DMSO) to assess the solvent's effect on cell viability.
Q3: How can we improve the solubility of this compound in our cell culture medium to avoid precipitation?
A3: Due to its lipophilic nature, proper handling of this compound is key.
-
Use of a Co-solvent: Prepare a high-concentration stock solution of this compound in 100% DMSO. When diluting to the final concentration in your aqueous cell culture medium, ensure the final DMSO concentration remains in a non-toxic range (ideally ≤ 0.1%).
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in the cell culture medium. Add the diluted compound to the cells with gentle mixing to ensure it is evenly dispersed.
-
Use of Carriers: For particularly challenging solubility issues, the use of a carrier molecule like a modified cyclodextrin (e.g., Captisol) has been shown to improve the water solubility of this compound.[5]
Q4: What are the expected EC50 and CC50 values for this compound?
A4: The 50% effective concentration (EC50) for this compound against VZV is in the sub-nanomolar to low micromolar range, depending on the VZV strain and the cell line used.[5][7] The 50% cytotoxic concentration (CC50) in uninfected cells is significantly higher, indicating a wide therapeutic window. For example, in human embryonic lung (HEL) cells, the CC50 has been reported to be greater than 200 µM.[7] The ratio of CC50 to EC50 is known as the selectivity index (SI), and a high SI is desirable for an antiviral compound.[8]
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High background toxicity in uninfected cells | 1. Compound Precipitation: this compound is highly lipophilic and may be precipitating in the aqueous culture medium. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Visually inspect the culture wells for precipitates. Prepare a fresh stock solution and ensure thorough mixing when diluting in medium. Consider using a solubility enhancer like cyclodextrin.[5] 2. Perform a dose-response experiment with the solvent alone to determine its toxic concentration for your cell line. Ensure the final solvent concentration in your experiments is below this level (typically <0.5%).[6] |
| Inconsistent antiviral activity | 1. Inaccurate Drug Concentration: Errors in serial dilutions or degradation of the compound stock. 2. Variability in Viral Titer: Inconsistent multiplicity of infection (MOI) between experiments. 3. Cell Health and Density: Suboptimal cell health or inconsistent cell seeding density can affect viral replication and compound efficacy. | 1. Prepare fresh dilutions for each experiment from a properly stored stock solution. 2. Titer your viral stock before each experiment to ensure a consistent MOI. 3. Maintain a consistent cell passage number and ensure cells are in the exponential growth phase when seeding. |
| No antiviral activity observed | 1. Incorrect Viral Strain: this compound is highly specific for VZV. It is not effective against other viruses. 2. VZV Strain Resistance: The VZV strain used may have a mutation in the thymidine kinase gene, which is required to activate this compound.[7] 3. Suboptimal Assay Conditions: The timing of drug addition or the duration of the assay may not be optimal. | 1. Confirm the identity of your viral stock. 2. Test this compound against a known sensitive strain of VZV as a positive control. 3. For optimal results, add this compound to the cells shortly before or at the time of infection. The assay duration should be long enough to allow for robust viral replication in the control group. |
Quantitative Data Summary
| Compound | Parameter | Cell Line | Value | Reference |
| This compound | CC50 | HEL | > 200 µM | [7] |
| This compound | IC50 (VZV Thymidine Kinase) | - | 3.3 µM | [7] |
| This compound | EC50 (Anti-VZV) | HEL | Sub-nanomolar to low micromolar range | [5][7] |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) of this compound
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Cell Seeding: Seed human embryonic lung (HEL) fibroblasts or another suitable cell line in a 96-well plate at a density that will result in 80-90% confluency after 72 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of 2-fold dilutions of this compound in cell culture medium, starting from a high concentration (e.g., 400 µM). Also, prepare a vehicle control series with the corresponding concentrations of DMSO.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared compound dilutions and vehicle controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the CC50 value using non-linear regression analysis.
Protocol 2: VZV Plaque Reduction Assay
-
Cell Seeding: Seed HEL cells in 6-well plates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS).
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Infection: Infect the confluent cell monolayers with a dilution of VZV that will produce approximately 50-100 plaques per well. Incubate for 1-2 hours to allow for viral adsorption.
-
Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing the different concentrations of this compound.
-
Incubation: Incubate the plates for 5-7 days, or until plaques are clearly visible in the virus control wells.
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Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Visualizations
Caption: Activation pathway of this compound in VZV-infected cells.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. FV-100: the most potent and selective anti-varicella zoster virus agent reported to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Navigating Challenges in Small Molecule Pharmacokinetic Studies
Disclaimer: The following guide addresses common challenges encountered during pharmacokinetic (PK) studies of novel small molecules. The compound "Cf1743" is used as a placeholder for a hypothetical small molecule to illustrate these challenges and solutions. The data and protocols provided are examples and should be adapted for specific research needs.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to characterize the pharmacokinetic profile of a new chemical entity (NCE) like this compound?
A1: The initial characterization of an NCE's pharmacokinetic profile involves a series of in vitro and in vivo studies to understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2][3] Key initial steps include:
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In Vitro ADME Assays: These are laboratory tests using cellular or subcellular systems to predict how a drug will behave in a living organism.[1] They help in the early screening of compounds with favorable drug-like properties.[1][4]
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Physicochemical Characterization: Assessing properties like solubility and lipophilicity (LogP/LogD) is crucial as they significantly influence a drug's absorption and distribution.[5][6]
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In Vivo Pharmacokinetic Studies: These studies in animal models (e.g., rodents) provide essential data on how the drug is absorbed, distributed, metabolized, and eliminated in a whole organism, which is critical for predicting human pharmacokinetics.[4][7]
Q2: What causes poor oral bioavailability for a compound like this compound and how can it be improved?
A2: Poor oral bioavailability, the fraction of an administered dose that reaches systemic circulation, is a major hurdle in drug development.[8] Common causes include:
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Poor Aqueous Solubility: The drug may not dissolve sufficiently in gastrointestinal fluids to be absorbed.[5][9]
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Low Permeability: The drug may not effectively cross the intestinal wall to enter the bloodstream.
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High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it can reach systemic circulation.[5]
Strategies to improve bioavailability include structural modifications to enhance solubility and permeability, and advanced formulation approaches like creating amorphous solid dispersions or lipid-based formulations.[5][8]
Q3: My compound, this compound, shows a very short half-life in vivo. What are the likely causes and how can I address this?
A3: A short half-life is often due to high clearance, meaning the drug is rapidly removed from the body. This is typically caused by extensive metabolism, primarily in the liver.[5][10] To address this, one can:
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Identify Metabolic Hotspots: Pinpoint the specific parts of the molecule susceptible to metabolism through studies using liver microsomes or hepatocytes.[5]
-
Structural Modification: Modify the identified "hotspots" to make the molecule more resistant to metabolic breakdown. This can involve techniques like deuteration or bioisosteric replacement.[5][8]
-
Prodrug Strategy: Convert the drug into an inactive form (prodrug) that is less prone to rapid metabolism and is converted to the active drug in the body.[5]
Q4: What is non-linear pharmacokinetics and why is it a concern?
A4: Non-linear pharmacokinetics occurs when the drug's ADME processes become saturated at higher doses.[11][12][13] This means that an increase in dose may lead to a disproportionately larger increase in drug concentration in the body.[13][14] This is a concern because it can make the drug's effects difficult to predict and can increase the risk of toxicity at higher doses.[11][13] It often arises from the saturation of metabolic enzymes or transport proteins.[11][13][14]
Troubleshooting Guides
Issue 1: High Variability in Oral Exposure in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | Characterize the compound's solubility at different pH levels. Consider formulation strategies like micronization or creating an amorphous solid dispersion to improve dissolution.[5] |
| Food Effects | Conduct PK studies in both fasted and fed animals to determine if food impacts absorption. |
| Gut Wall Metabolism | Use in vitro models like intestinal microsomes to assess the extent of metabolism in the gut. |
| Efflux Transporter Substrate | Perform a Caco-2 permeability assay to see if the compound is pumped back into the intestine by transporters like P-glycoprotein.[5] |
Issue 2: Discrepancy Between In Vitro Metabolic Stability and In Vivo Clearance
| Potential Cause | Troubleshooting Steps |
| Extrahepatic Metabolism | The drug may be metabolized in tissues other than the liver (e.g., kidney, intestine). Investigate metabolism in microsomes from these tissues. |
| Active Transport | The drug's entry into liver cells (hepatocytes) might be limited by active transport processes.[15] Use in vitro hepatocyte uptake assays to investigate this. |
| Plasma Protein Binding | High binding to plasma proteins can limit the amount of free drug available for metabolism. Measure the fraction of unbound drug in plasma. |
| Contribution of Non-CYP Enzymes | Metabolism may be mediated by enzymes other than cytochrome P450s. Use specific inhibitors to identify the involved enzyme families. |
Issue 3: Challenges in Bioanalytical Method Development (LC-MS/MS)
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Endogenous components in biological samples (e.g., plasma, urine) can interfere with the ionization of the analyte, leading to inaccurate measurements.[16][17] Optimize sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.[18][19] |
| Ion Suppression/Enhancement | Co-eluting substances from the matrix can suppress or enhance the analyte's signal.[17] Adjust chromatographic conditions to separate the analyte from these interferences. |
| Poor Analyte Recovery | The extraction process may not be efficient. Evaluate different extraction methods and solvents to maximize recovery.[18] |
| Analyte Instability | The compound may degrade in the biological matrix during sample collection, storage, or processing.[18] Conduct stability assessments at various conditions (e.g., freeze-thaw cycles, bench-top stability). |
Quantitative Data Summary
Table 1: Example In Vitro ADME Data for Hypothetical Compound this compound
| Parameter | Assay | Result | Interpretation |
| Aqueous Solubility | Thermodynamic Solubility | 5 µg/mL at pH 7.4 | Poorly soluble |
| Permeability | Caco-2 (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Low permeability |
| Efflux Ratio | Caco-2 (Papp B→A / A→B) | 4.5 | Potential P-gp substrate |
| Metabolic Stability | Human Liver Microsomes | 15 min half-life | High intrinsic clearance |
| Plasma Protein Binding | Equilibrium Dialysis | 99.5% bound | Highly bound |
Table 2: Example In Vivo Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 50 | ng/mL |
| Tmax (Time to Cmax) | 1.0 | hour |
| AUC (Area Under the Curve) | 150 | ng*h/mL |
| t½ (Half-life) | 2.5 | hours |
| F (Oral Bioavailability) | 8 | % |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This assay is used to determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[1]
-
Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in a phosphate buffer.
-
Initiation: Warm the mixture to 37°C and initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).[1]
-
Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculation: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).
Protocol 2: Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer of polarized epithelial cells, mimicking the intestinal barrier.[20] It is used to assess a compound's intestinal permeability and to identify if it is a substrate for efflux transporters.[20]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days until they form a differentiated and polarized monolayer.
-
Assay Setup: Wash the cell monolayers with a transport buffer. Add the test compound to either the apical (top) or basolateral (bottom) side of the monolayer.
-
Sampling: At various time points, collect samples from the receiver compartment (the side opposite to where the compound was added).
-
Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate for efflux transporters.
Visualizations
Caption: Workflow for a typical preclinical pharmacokinetic study.
Caption: Decision tree for troubleshooting poor oral bioavailability.
References
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. prisysbiotech.com [prisysbiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. allucent.com [allucent.com]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 10. What factors influence drug half-life in vivo? [synapse.patsnap.com]
- 11. Nonlinear Pharmacokinetics | Basicmedical Key [basicmedicalkey.com]
- 12. Nonlinear Pharmacokinetics | PDF [slideshare.net]
- 13. Non Linear Kinetics – Pharmacokinetics [sepia2.unil.ch]
- 14. certara.com [certara.com]
- 15. bioivt.com [bioivt.com]
- 16. jneonatalsurg.com [jneonatalsurg.com]
- 17. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. simbecorion.com [simbecorion.com]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
Technical Support Center: Enhancing the Bioavailability of Cf1743 Prodrugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Cf1743 prodrugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a prodrug approach necessary?
A1: this compound is a potent bicyclic nucleoside analogue (BCNA) that shows significant antiviral activity, particularly against the varicella-zoster virus (VZV).[1] However, its therapeutic potential is limited by poor oral bioavailability, estimated to be less than 14%.[2] This low bioavailability is primarily due to its high lipophilicity and poor aqueous solubility.[2] To overcome this limitation, a prodrug approach is employed. Prodrugs are inactive or less active derivatives of a parent drug that are designed to improve pharmacokinetic properties such as absorption and distribution. Once administered, the prodrug is converted into the active parent drug, this compound, within the body.
Q2: What is FV-100 and how does it enhance the bioavailability of this compound?
A2: FV-100 is the L-valyl ester prodrug of this compound.[3] By adding the valine ester group, the physicochemical properties of the parent drug are modified to improve its absorption from the gastrointestinal tract. FV-100 is a substrate for peptide transporters in the intestine, which facilitates its uptake.[4] Following absorption, the valine ester is cleaved by esterase enzymes in the body to release the active drug, this compound.[3] This strategy has been shown to significantly increase the oral bioavailability of this compound by approximately 10-fold.[1]
Q3: What is the proposed mechanism of action of this compound?
A3: The antiviral activity of this compound is dependent on its phosphorylation by the viral-encoded thymidine kinase (TK).[1][5] It is presumed that this compound is successively phosphorylated to its 5'-monophosphate (BCNA-MP), 5'-diphosphate (BCNA-DP), and finally its 5'-triphosphate (BCNA-TP) form.[1] The triphosphate metabolite is believed to be the active form that interferes with viral DNA synthesis, likely by inhibiting the viral DNA polymerase.[1][5]
Troubleshooting Guides
In Vitro Experiments
Issue 1: Low Permeability of this compound Prodrug in Caco-2 Permeability Assay
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Possible Cause 1: Poor aqueous solubility of the prodrug.
-
Troubleshooting:
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Ensure the prodrug is fully dissolved in the transport buffer. The concentration of organic solvent (like DMSO) used to dissolve the compound should be minimal (typically ≤1%) to avoid affecting cell monolayer integrity.
-
Consider using solubility enhancers, but verify their compatibility with the Caco-2 cell monolayer.
-
-
-
Possible Cause 2: Prodrug is a substrate for efflux transporters (e.g., P-glycoprotein).
-
Troubleshooting:
-
Perform a bi-directional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of efflux transporters.
-
If efflux is confirmed, co-administer the prodrug with a known inhibitor of the specific efflux transporter (e.g., verapamil for P-gp) to see if permeability increases.
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-
-
Possible Cause 3: Instability of the prodrug in the assay medium.
-
Troubleshooting:
-
Analyze the concentration of the prodrug in the donor compartment at the beginning and end of the experiment to assess its stability.
-
If degradation is observed, investigate the cause (e.g., enzymatic degradation by cell surface enzymes, pH instability).
-
-
-
Possible Cause 4: Compromised integrity of the Caco-2 cell monolayer.
-
Troubleshooting:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment. A significant drop in TEER indicates compromised integrity.
-
Visually inspect the monolayer for any damage.
-
Ensure proper cell culture conditions and that the passage number of the Caco-2 cells is within the optimal range.
-
-
Issue 2: Inconsistent or No Conversion of Prodrug to this compound in In Vitro Esterase Stability Assay
-
Possible Cause 1: Inactive or insufficient esterase enzyme.
-
Troubleshooting:
-
Use a fresh batch of esterase enzyme or a different source (e.g., porcine liver esterase, human plasma).
-
Optimize the concentration of the enzyme used in the assay.
-
Include a positive control substrate for the esterase to confirm its activity.
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-
-
Possible Cause 2: Suboptimal assay conditions.
-
Troubleshooting:
-
Ensure the pH and temperature of the incubation buffer are optimal for the specific esterase being used.
-
Verify that the incubation time is sufficient for detectable conversion. A time-course experiment can help determine the optimal incubation period.
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-
-
Possible Cause 3: The prodrug is resistant to the specific esterase used.
-
Troubleshooting:
-
Test the prodrug's stability in different biological matrices that contain a variety of esterases, such as rat, mouse, or human plasma and liver microsomes.
-
-
In Vivo Experiments
Issue 3: Low Oral Bioavailability of this compound Prodrug in Animal Models (e.g., Mice)
-
Possible Cause 1: Poor absorption from the gastrointestinal tract.
-
Troubleshooting:
-
Review the in vitro Caco-2 permeability data. If permeability was low, further chemical modification of the prodrug might be necessary to improve its absorption characteristics.
-
Consider the formulation of the dosing solution. The use of appropriate vehicles can enhance solubility and absorption.
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-
-
Possible Cause 2: Rapid pre-systemic metabolism (first-pass effect).
-
Troubleshooting:
-
Analyze plasma samples for the presence of metabolites of both the prodrug and this compound.
-
If extensive first-pass metabolism is suspected, consider alternative routes of administration (e.g., intravenous) to determine the absolute bioavailability.
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-
-
Possible Cause 3: Instability of the prodrug in the gastrointestinal tract.
-
Troubleshooting:
-
Assess the stability of the prodrug in simulated gastric and intestinal fluids.
-
If the prodrug is unstable at low pH, consider formulation strategies such as enteric coatings.
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-
-
Possible Cause 4: Issues with the experimental procedure.
-
Troubleshooting:
-
Ensure accurate oral gavage technique to avoid accidental administration into the lungs.
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Verify the accuracy of blood sampling times and sample handling procedures to prevent degradation of the analyte.
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Data Presentation
Table 1: Comparison of Oral Bioavailability of this compound and its Prodrug FV-100.
| Compound | Oral Bioavailability (%) | Fold Increase | Reference |
| This compound | ~14 | - | [1][2] |
| FV-100 | Significantly higher | ~10 | [1] |
Table 2: Comparative Oral Bioavailability of Ganciclovir and its Prodrug Valganciclovir.
| Compound | Oral Bioavailability (%) | Fold Increase | Reference |
| Ganciclovir | 6-9 | - | [6][7] |
| Valganciclovir | ~60 | ~6-10 | [6][7] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is adapted from standard procedures for assessing intestinal drug permeability.
1. Cell Culture:
- Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
- Seed the cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
- Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
2. Monolayer Integrity Assessment:
- Measure the TEER of the cell monolayers using a voltmeter. Only use monolayers with TEER values above 250 Ω·cm².
3. Permeability Assay:
- Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
- Add the test compound (dissolved in HBSS, final DMSO concentration <1%) to the apical (donor) side.
- Add fresh HBSS to the basolateral (receiver) side.
- Incubate the plates at 37°C with gentle shaking.
- At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with an equal volume of fresh HBSS.
- At the end of the experiment, collect a sample from the apical side.
4. Sample Analysis:
- Analyze the concentration of the prodrug and the parent drug (this compound) in the collected samples using a validated analytical method, such as LC-MS/MS.
5. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following equation:
- Papp = (dQ/dt) / (A * C0)
- Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
This protocol provides a general framework for assessing the oral bioavailability of a this compound prodrug in mice.
1. Animals:
- Use adult male or female mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old.
- Acclimatize the animals for at least one week before the experiment.
- Fast the animals overnight (with access to water) before dosing.
2. Dosing:
- Prepare the dosing solution of the this compound prodrug in a suitable vehicle (e.g., a mixture of saline, ethanol, and a solubilizing agent like Tween 80).
- Administer the prodrug to one group of mice via oral gavage at a specific dose (e.g., 10 mg/kg).
- Administer the parent drug (this compound) or the prodrug intravenously to another group of mice to determine the absolute bioavailability.
3. Blood Sampling:
- Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes) via a suitable method (e.g., tail vein, saphenous vein, or retro-orbital sinus).
- Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
- Process the blood samples to obtain plasma by centrifugation.
4. Sample Analysis:
- Analyze the plasma concentrations of the prodrug and this compound using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
- Calculate pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) using appropriate software.
- Calculate the oral bioavailability (F) using the following equation:
- F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: Prodrug activation and mechanism of action of this compound.
Caption: Workflow for assessing prodrug bioavailability.
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2.6. Pharmacokinetic Studies in Mice [bio-protocol.org]
- 4. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
Validation & Comparative
A Comparative Analysis of CF1743 and Acyclovir for the Inhibition of Varicella-Zoster Virus
For Immediate Release
This guide provides a detailed comparison between the investigational drug CF1743 and the established antiviral acyclovir for the inhibition of Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used in these evaluations.
Introduction
Varicella-zoster virus is a significant human pathogen, and while acyclovir has been a cornerstone of treatment for decades, the search for more potent and selective inhibitors continues. This compound, a bicyclic nucleoside analogue (BCNA), has emerged as a highly potent and specific inhibitor of VZV.[1][2] This guide will delineate the key differences and advantages of this compound in comparison to acyclovir.
Comparative Efficacy
In vitro studies demonstrate that this compound is significantly more potent than acyclovir in inhibiting VZV replication. Data from studies on clinical VZV isolates reveal that this compound has an average 50% effective concentration (EC₅₀) that is several thousand-fold lower than that of acyclovir, indicating a much higher antiviral activity at lower concentrations.[3]
| Compound | Mean EC₅₀ (μM) against Clinical VZV Isolates | Fold Difference in Potency (vs. Acyclovir) |
| This compound | 0.00043 ± 0.00039 | ~7860x more potent |
| Acyclovir | 3.38 ± 1.87 | 1x |
| Data sourced from susceptibility assays on clinical VZV isolates.[3] |
Mechanism of Action
Both this compound and acyclovir are nucleoside analogues that require activation by the VZV-encoded thymidine kinase (TK), which ensures their selective activity in virus-infected cells.[3][4] Following this initial phosphorylation, cellular enzymes further convert them into their active triphosphate forms. These active metabolites then interfere with the viral DNA polymerase, leading to the inhibition of viral DNA synthesis and replication.[5][6]
Acyclovir's Mechanism of Action
Acyclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase.[5] Its incorporation into the growing viral DNA chain results in obligate chain termination because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide.[7] This effectively halts viral replication.
This compound's Mechanism of Action
Similarly, this compound's anti-VZV activity is dependent on phosphorylation by the viral TK.[6] The VZV-encoded thymidine kinase successively phosphorylates this compound to its 5'-monophosphate and 5'-diphosphate forms. It is presumed that host cell kinases then convert the diphosphate to the active triphosphate metabolite.[8] This active form is believed to target the viral DNA polymerase, thereby inhibiting viral DNA synthesis.[6] However, the precise interactions and whether it acts as a chain terminator or a competitive inhibitor are still under investigation.[8]
Experimental Protocols
The primary method for determining the in vitro efficacy of antiviral compounds against VZV is the plaque reduction assay.
Plaque Reduction Assay for VZV Drug Susceptibility
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death resulting from viral replication.
Objective: To determine the concentration of an antiviral compound that inhibits VZV plaque formation by 50% (EC₅₀).
Materials:
-
Cell Line: Human embryonic lung (HEL) fibroblasts.
-
Virus: Cell-associated VZV strains (clinical or laboratory isolates).
-
Media: Appropriate cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics.
-
Test Compounds: Serial dilutions of this compound, acyclovir, and other reference drugs.
-
Equipment: 96-well microtiter plates, CO₂ incubator, microscope.
Procedure:
-
Cell Seeding: HEL cells are seeded into 96-well plates to form a confluent monolayer.
-
Infection: The cell monolayers are infected with a standardized amount of cell-associated VZV (e.g., 20 plaque-forming units per well).
-
Incubation: The virus is allowed to adsorb to the cells for a period of approximately 2 hours.
-
Compound Addition: The virus inoculum is removed, and the medium is replaced with fresh medium containing serial dilutions of the test compounds. Each dilution is typically tested in duplicate.
-
Incubation Period: The plates are incubated for 5 days at 37°C in a CO₂ incubator to allow for plaque development in the untreated control wells.
-
Plaque Visualization and Counting: After the incubation period, the cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is then counted under a microscope.
-
Data Analysis: The EC₅₀ value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus-infected, untreated control wells.
Summary and Conclusion
This compound demonstrates markedly superior in vitro potency against Varicella-Zoster Virus compared to acyclovir. Its high selectivity, conferred by its reliance on the viral thymidine kinase for activation, is a shared and favorable trait with acyclovir.[3][4] The exceptional potency of this compound, being over 7,800 times more active than acyclovir in inhibiting clinical VZV isolates, positions it as a promising candidate for further development.[3] The prodrug of this compound, known as FV-100, was developed to improve oral bioavailability and has undergone clinical trials.[1][2] These findings underscore the potential of the bicyclic nucleoside analogue class of compounds to yield more effective therapies for VZV infections.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Study of FV-100 Versus Valacyclovir in Patients With Herpes Zoster | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. A Study of FV-100 Versus Valacyclovir in Patients With Herpes Zoster [ctv.veeva.com]
- 7. FV-100 versus valacyclovir for the prevention of post-herpetic neuralgia and the treatment of acute herpes zoster-associated pain: A randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cf1743 and Other VZV Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of Cf1743, a potent bicyclic nucleoside analogue, against other notable Varicella-Zoster Virus (VZV) inhibitors, including the established DNA polymerase inhibitor valacyclovir and the newer class of helicase-primase inhibitors, amenamevir and pritelivir. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape of VZV therapeutics, supported by experimental data, detailed methodologies, and mechanistic diagrams.
Executive Summary
Varicella-zoster virus (VZV), a human herpesvirus, is responsible for both varicella (chickenpox) and herpes zoster (shingles). While effective vaccines exist, antiviral therapies remain crucial for treating active infections, particularly in immunocompromised individuals and for managing complications such as postherpetic neuralgia. For decades, nucleoside analogues like acyclovir (the active metabolite of valacyclovir) have been the standard of care. However, the emergence of resistance and the quest for more potent and specific inhibitors have driven the development of new antiviral agents.
This guide focuses on this compound, a highly potent and selective inhibitor of VZV, and compares its performance with valacyclovir and the helicase-primase inhibitors amenamevir and pritelivir. We present a compilation of in vitro efficacy and cytotoxicity data, detailed experimental protocols for key virological assays, and visual representations of the distinct mechanisms of action of these antiviral compounds.
Data Presentation: In Vitro Efficacy and Cytotoxicity of VZV Inhibitors
The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values for this compound and other VZV inhibitors against various VZV strains, as reported in the literature. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is also provided as a measure of the drug's therapeutic window.
Table 1: Comparative In Vitro Activity (EC₅₀ in µM) Against Wild-Type VZV Strains
| Compound | VZV Strain(s) | EC₅₀ (µM) | Reference(s) |
| This compound | Clinical Isolates | 0.00043 ± 0.00039 | [1] |
| Oka, YS | ~0.001 | [1] | |
| Acyclovir (ACV) | Clinical Isolates | 3.38 ± 1.87 | [1] |
| Various Strains | 1.3 - 5.9 | [2] | |
| Amenamevir | Various Strains | 0.038 - 0.10 | [2] |
| VZV | 0.047 | [3] | |
| Pritelivir | VZV | Reduced activity reported, specific EC₅₀ values are 100-200 times higher than amenamevir | [2][4] |
| Brivudine (BVDU) | Clinical Isolates | 0.0098 ± 0.0040 | [1] |
| Penciclovir (PCV) | Clinical Isolates | 3.34 ± 1.20 | [1] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Table 2: Cytotoxicity (CC₅₀ in µM) and Selectivity Index (SI)
| Compound | Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference(s) |
| This compound | HEL | >108 | >251,163 | [1][5] |
| Acyclovir (ACV) | HEL | >888 | >263 | [1] |
| Amenamevir | HEF | ≥200 | >4255 (based on EC₅₀ of 0.047 µM) | [6] |
| Pritelivir | Vero | >100 (for HSV) | >5000 (for HSV) | [4] |
Note: Cytotoxicity and selectivity index data for some compounds against VZV are limited. Pritelivir data is primarily from HSV studies.
Experimental Protocols
VZV Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.
Materials:
-
Human embryonic lung (HEL) or other susceptible cells
-
96-well or 6-well cell culture plates
-
VZV stock (e.g., Oka or clinical isolate)
-
Cell culture medium (e.g., MEM with 2% fetal bovine serum)
-
Test compounds at various concentrations
-
Overlay medium (e.g., medium with 0.5% methylcellulose or agarose)
-
Fixative (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Seeding: Seed HEL cells into culture plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the VZV stock.
-
Infection: Infect the cell monolayers with the diluted virus in the presence of varying concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates for 5-7 days until plaques are visible in the virus control wells.
-
Fixation and Staining: Fix the cells with the fixative and then stain with the staining solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[7][8][9]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of the test compounds.
Materials:
-
Human embryonic lung (HEL) or other relevant cell line
-
96-well cell culture plates
-
Cell culture medium
-
Test compounds at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 7,500 cells per well and incubate overnight.[10]
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a "no drug" control.
-
Incubation: Incubate the plate for a period corresponding to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubation: Incubate for 3.5 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 590 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. The CC₅₀ value is determined as the concentration of the compound that reduces cell viability by 50%.[10]
Mechanism of Action and Signaling Pathways
The VZV inhibitors discussed in this guide employ distinct mechanisms to halt viral replication. These can be broadly categorized into DNA polymerase inhibitors and helicase-primase inhibitors.
DNA Polymerase Inhibitors (this compound and Valacyclovir)
This compound and valacyclovir (as its active form, acyclovir) are nucleoside analogues that target the viral DNA polymerase. Their activation and inhibitory action involve several key steps within the infected host cell.
This compound Activation and Inhibition Pathway
Caption: this compound is phosphorylated by VZV TK and cellular kinases to its active triphosphate form.
This compound, a bicyclic nucleoside analogue, requires initial phosphorylation by the virus-encoded thymidine kinase (TK), which ensures its selective activity in infected cells.[5][11] Subsequent phosphorylation by cellular kinases generates the diphosphate and then the presumed active triphosphate form.[5] This active metabolite is thought to inhibit the VZV DNA polymerase, thereby halting viral DNA synthesis.[5][11] It is important to note that while the VZV DNA polymerase is the presumed target, this has not been unequivocally demonstrated.[11]
Valacyclovir (Acyclovir) Activation and Inhibition Pathway
Caption: Valacyclovir is converted to acyclovir, which is then activated to inhibit VZV DNA polymerase.
Valacyclovir is a prodrug that is rapidly converted to acyclovir in the body.[12] Acyclovir is then selectively phosphorylated by the viral TK to acyclovir monophosphate.[12] Cellular enzymes further phosphorylate it to acyclovir triphosphate, the active form of the drug.[12] Acyclovir triphosphate competitively inhibits the viral DNA polymerase and, upon incorporation into the growing viral DNA chain, leads to chain termination, thus preventing viral replication.[12]
Helicase-Primase Inhibitors (Amenamevir and Pritelivir)
Amenamevir and pritelivir represent a newer class of non-nucleoside VZV inhibitors that target the viral helicase-primase complex. This complex is essential for unwinding the viral DNA and synthesizing RNA primers for DNA replication.
Helicase-Primase Inhibition Pathway
Caption: Helicase-primase inhibitors block the unwinding of viral DNA, preventing replication.
Amenamevir and pritelivir directly bind to the viral helicase-primase complex, inhibiting its enzymatic activities.[2][13] This prevents the separation of the double-stranded viral DNA into single strands, a critical initial step in DNA replication.[2][13] By blocking this process, these inhibitors effectively halt viral DNA synthesis. A key advantage of this mechanism is that it does not require activation by viral TK, making these inhibitors active against acyclovir-resistant VZV strains with mutations in the TK gene.[13] While both are helicase-primase inhibitors, amenamevir shows potent activity against both HSV and VZV, whereas pritelivir's activity is predominantly against HSV.[2]
Conclusion
This compound stands out as an exceptionally potent inhibitor of VZV in vitro, with a selectivity index far exceeding that of established therapies like acyclovir. Its mechanism of action, dependent on viral TK, ensures specificity for infected cells. Amenamevir offers a novel mechanism by targeting the helicase-primase complex, providing a valuable therapeutic option, especially for acyclovir-resistant VZV strains. Valacyclovir remains a cornerstone of VZV therapy due to its well-established efficacy and safety profile. Pritelivir, while a potent helicase-primase inhibitor, demonstrates more limited activity against VZV compared to its effects on HSV.
The data and protocols presented in this guide are intended to provide a valuable resource for the research community, facilitating further investigation and development of novel anti-VZV therapeutics. The distinct mechanisms of these inhibitors offer opportunities for combination therapies and for addressing the ongoing challenge of antiviral resistance.
References
- 1. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amenamevir, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amenamevir|Helicase-Primase Inhibitor|For Research Use [benchchem.com]
- 4. Pritelivir | 348086-71-5 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances and Perspectives in the Management of Varicella-Zoster Virus Infections | MDPI [mdpi.com]
- 13. What is the mechanism of Amenamevir? [synapse.patsnap.com]
Cf1743 Prodrug FV-100 Demonstrates Promising Antiviral Efficacy in Herpes Zoster Clinical Trials
A comprehensive analysis of clinical trial data for the novel antiviral agent Cf1743, administered as the oral prodrug FV-100, reveals a favorable efficacy and safety profile for the treatment of herpes zoster (shingles). In direct comparison with the standard-of-care antiviral, valacyclovir, FV-100 has shown potential for reducing the incidence of post-herpetic neuralgia (PHN), a debilitating chronic pain condition that can follow a shingles infection.
This guide provides a detailed comparison of FV-100 (this compound) with other established antiviral therapies for herpes zoster, supported by data from clinical trials. The information is intended for researchers, scientists, and drug development professionals interested in the landscape of antiviral therapeutics for Varicella-Zoster Virus (VZV) infections.
Comparative Efficacy of FV-100 (this compound) and Valacyclovir
A key prospective, randomized, double-blind, multicenter Phase 2 clinical trial (NCT00900783) evaluated the efficacy and safety of two different doses of FV-100 against valacyclovir in patients aged 50 years and older with acute herpes zoster.[1] The primary endpoints of the study included the incidence of PHN and the burden of illness, a measure of the overall impact of the disease on patients.
The results of this study indicated a clinically meaningful reduction in the incidence of PHN at 90 days post-rash onset in patients treated with the 400 mg dose of FV-100 compared to those who received valacyclovir.[1] Specifically, the incidence of PHN was 12.4% in the FV-100 400 mg group, compared to 20.2% in the valacyclovir group.[1] The 200 mg FV-100 cohort also showed a lower incidence of PHN at 17.8%.[1]
In terms of the burden of illness, which was assessed using the Zoster Brief Pain Inventory (ZBPI) scores over 30 days, the 400 mg FV-100 group also demonstrated a favorable trend with a score of 110.3, compared to 118.0 for the valacyclovir group.[1]
| Efficacy Endpoint | FV-100 (200 mg once daily) | FV-100 (400 mg once daily) | Valacyclovir (1000 mg three times daily) |
| Incidence of Post-Herpetic Neuralgia (PHN) at Day 90 | 17.8% | 12.4% | 20.2% |
| Burden of Illness (BOI) Score (through 30 days) | 114.5 | 110.3 | 118.0 |
Table 1: Comparative Efficacy of FV-100 and Valacyclovir in Herpes Zoster Patients[1]
Comparison with Other Antiviral Agents
While direct head-to-head trials of FV-100 against acyclovir and famciclovir are not as extensively reported, a broader comparison can be made based on existing clinical data for these established antivirals in the treatment of herpes zoster. Acyclovir, valacyclovir (a prodrug of acyclovir with improved bioavailability), and famciclovir are all nucleoside analogues that are effective in reducing the severity and duration of herpes zoster if initiated within 72 hours of rash onset.[2][3]
Clinical trials comparing famciclovir and acyclovir have generally shown similar efficacy in terms of lesion healing and resolution of acute pain.[4][5][6] For instance, one study found the mean time to full crusting of lesions to be 14.84 days for famciclovir and 15.03 days for acyclovir.[4] Another study reported that famciclovir was as effective as acyclovir in the time to full crusting, cessation of new lesion formation, and loss of acute pain when treatment was started within 72 hours.[7]
Current treatment guidelines often recommend valacyclovir or famciclovir over acyclovir due to more convenient dosing schedules.[2][8]
| Antiviral Agent | Typical Dosing Regimen for Herpes Zoster | Key Efficacy Findings from Clinical Trials |
| FV-100 (this compound) | 200 mg or 400 mg once daily for 7 days[1] | Showed a lower incidence of PHN compared to valacyclovir in a Phase 2 trial.[1] |
| Valacyclovir | 1000 mg three times daily for 7 days[8][9] | Superior to acyclovir in resolving zoster-associated pain and PHN.[10] |
| Famciclovir | 500 mg three times daily for 7 days[9] | As effective as acyclovir for lesion healing and acute pain resolution.[4][7] |
| Acyclovir | 800 mg five times daily for 7-10 days[9] | Established efficacy in reducing the severity and duration of herpes zoster.[3] |
Table 2: Comparison of Antiviral Agents for Herpes Zoster Treatment
Experimental Protocols
Clinical Trial NCT00900783: FV-100 vs. Valacyclovir in Herpes Zoster[1][11][12]
-
Study Design: A prospective, parallel-group, randomized, double-blind, multicenter comparative study.
-
Participants: Patients aged 50 years or older with a clinical diagnosis of uncomplicated herpes zoster, with rash onset within 72 hours.[11]
-
Intervention: Participants were randomized in a 1:1:1 ratio to receive one of the following treatments for 7 days:
-
FV-100 200 mg once daily
-
FV-100 400 mg once daily
-
Valacyclovir 1000 mg three times daily
-
-
Primary Outcome Measures:
-
Incidence of post-herpetic neuralgia (PHN) at day 90.
-
Burden of Illness (BOI) as measured by the Zoster Brief Pain Inventory (ZBPI) score.
-
-
Secondary Outcome Measures:
-
Time to full lesion crusting.
-
Time to complete lesion healing.
-
Safety and tolerability, assessed through adverse event monitoring, laboratory tests, and vital signs.
-
Mechanism of Action of this compound
This compound is a bicyclic nucleoside analogue that exerts its antiviral activity through a targeted mechanism dependent on the Varicella-Zoster Virus (VZV).[12][13]
Figure 1: Proposed Mechanism of Action of this compound.
The antiviral activity of this compound is initiated by its phosphorylation by the VZV-encoded thymidine kinase (TK).[12][13] This initial step is crucial for its selectivity, as this compound is a poor substrate for host cellular kinases. Following the initial monophosphorylation, cellular kinases are thought to further phosphorylate the molecule to its active triphosphate form.[12] This active triphosphate metabolite then presumably inhibits the VZV DNA polymerase, thereby terminating viral DNA replication.[12] The absolute requirement for the viral TK for activation explains the high selectivity of this compound for VZV-infected cells.[14]
Experimental Workflow
The clinical development of an antiviral agent like this compound (FV-100) follows a structured pathway from preclinical research to multi-phase clinical trials.
References
- 1. FV-100 versus valacyclovir for the prevention of post-herpetic neuralgia and the treatment of acute herpes zoster-associated pain: A randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herpes zoster: epidemiology, clinical features, treatment and prevention - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Herpes Zoster and Postherpetic Neuralgia: Prevention and Management | AAFP [aafp.org]
- 4. Randomized clinical trial of famciclovir or acyclovir for the treatment of herpes zoster in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized, double-blind trial of famciclovir versus acyclovir for the treatment of localized dermatomal herpes zoster in immunocompromised patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparative Study to Evaluate the Efficacy and Safety of Acyclovir and Famciclovir in the Management of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Famciclovir, a new oral antiherpes drug: results of the first controlled clinical study demonstrating its efficacy and safety in the treatment of uncomplicated herpes zoster in immunocompetent patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of Herpes Zoster | AAFP [aafp.org]
- 9. droracle.ai [droracle.ai]
- 10. Valaciclovir: development, clinical utility and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. mdpi.com [mdpi.com]
- 13. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Comparative Efficacy Analysis of Current Shingles Therapies
An objective review of the present therapeutic landscape for Herpes Zoster, providing researchers and drug development professionals with a comprehensive analysis of current treatment modalities. This guide focuses on the efficacy and underlying mechanisms of action of established antiviral and vaccine-based interventions.
Introduction to Current Shingles Management
The management of herpes zoster, or shingles, primarily revolves around two key strategies: antiviral medications to treat active infection and vaccination to prevent the disease and its complications. The primary goals of treatment are to shorten the duration and severity of the acute rash, alleviate pain, and prevent the development of postherpetic neuralgia (PHN), a chronic and often debilitating pain condition that can follow a shingles outbreak. The current therapeutic landscape is dominated by nucleoside analogue antiviral drugs and highly effective recombinant vaccines.
Antiviral Medications for Active Shingles Infection
Oral antiviral medications are the first-line treatment for acute shingles. To be most effective, these drugs should be initiated within 72 hours of the onset of the characteristic rash. The most commonly prescribed antivirals are valacyclovir, famciclovir, and acyclovir. These are nucleoside analogues that work by inhibiting viral DNA replication.
Mechanism of Action of Nucleoside Analogue Antivirals
These antiviral drugs are prodrugs that are converted into their active triphosphate forms within the body. This activation is dependent on viral thymidine kinase, an enzyme present only in infected cells. This targeted activation ensures that the drugs specifically target cells infected with the varicella-zoster virus (VZV), minimizing effects on healthy cells. The active triphosphate form of the drug is then incorporated into the growing viral DNA chain, leading to the termination of DNA synthesis and thus halting viral replication.
Comparative Efficacy of Antiviral Medications
The primary endpoints for assessing the efficacy of antiviral drugs in treating shingles include the time to cessation of new lesion formation, time to complete crusting of lesions, and the duration of zoster-associated pain.
| Efficacy Endpoint | Acyclovir | Valacyclovir | Famciclovir |
| Median Time to Cessation of New Lesion Formation | ~2 days | ~2 days | ~2 days |
| Median Time to 50% Crusting of Lesions | ~5 days | ~5 days | ~5 days |
| Median Duration of Zoster-Associated Pain | 38-41 days | 38-41 days | 38-41 days |
Note: The efficacy of these three antiviral agents is considered to be broadly comparable. Valacyclovir and famciclovir offer the advantage of improved oral bioavailability, allowing for less frequent dosing schedules compared to acyclovir.
Prophylactic Shingles Vaccines
Vaccination represents the most effective strategy for preventing shingles and its complications. The landscape of shingles vaccination has evolved significantly with the introduction of a recombinant subunit vaccine, which has demonstrated superior efficacy compared to the earlier live attenuated vaccine.
Shingrix (Recombinant Zoster Vaccine, RZV)
Shingrix is a recombinant, adjuvanted subunit vaccine. It consists of the VZV glycoprotein E (gE) antigen combined with the AS01B adjuvant system. The gE protein is a key target for the immune response to VZV, and the adjuvant system enhances the body's immune response to the antigen.
Zostavax (Zoster Vaccine Live, ZVL)
Zostavax is a live attenuated vaccine containing a weakened strain of the varicella-zoster virus. It works by inducing a cell-mediated immune response to the virus. Due to its lower efficacy, particularly in older adults, and the availability of a more effective alternative, the use of Zostavax has significantly declined.
Comparative Efficacy of Shingles Vaccines
The efficacy of shingles vaccines is primarily evaluated in large-scale, randomized, placebo-controlled clinical trials. The key endpoints are the prevention of herpes zoster and the prevention of postherpetic neuralgia.
| Efficacy Endpoint | Shingrix (RZV) | Zostavax (ZVL) |
| Overall Vaccine Efficacy against Shingles | >90% | ~51% |
| Efficacy in Adults 50-69 Years | ~97% | ~64% |
| Efficacy in Adults ≥70 Years | ~91% | ~38% |
| Efficacy in Preventing PHN | >90% | ~67% |
| Duration of Protection | High efficacy persists for at least 7 years | Wanes significantly over 5-8 years |
Experimental Protocols: Pivotal Clinical Trials for Shingles Vaccines
The efficacy data for shingles vaccines are derived from meticulously designed clinical trials. A general workflow for these trials is outlined below.
Methodology for Efficacy Determination:
-
Study Population: Thousands of adults, typically aged 50 and older, are enrolled and randomized to receive either the vaccine or a placebo.
-
Blinding: Both the study participants and the investigators are blinded to the treatment assignment to prevent bias.
-
Surveillance: Participants are actively monitored for the development of a rash suggestive of shingles.
-
Case Confirmation: Suspected shingles cases are confirmed through polymerase chain reaction (PCR) testing of lesion samples for VZV DNA.
-
PHN Assessment: Participants who develop shingles are monitored for the presence and severity of pain for an extended period (typically at least 6 months) to assess the incidence of PHN.
-
Efficacy Calculation: Vaccine efficacy is calculated as: (Attack Rate in Placebo Group - Attack Rate in Vaccine Group) / Attack Rate in Placebo Group * 100%.
Conclusion
The current armamentarium for managing shingles is robust, with highly effective antiviral medications for treating acute infections and a remarkably efficacious recombinant vaccine for prevention. While antiviral therapies with comparable efficacy profiles are available, the advent of the recombinant zoster vaccine (Shingrix) has revolutionized the prevention of shingles and its most feared complication, postherpetic neuralgia. Its high and sustained efficacy across all age groups represents a significant advancement over the older live attenuated vaccine. Future research and development may focus on therapeutic agents with novel mechanisms of action, improved pain management strategies for PHN, and potentially therapeutic vaccines.
Comparative Analysis of Cf1743 Cross-Reactivity with Human Herpesviruses
Introduction
The development of targeted antiviral therapeutics requires a comprehensive understanding of their specificity. This guide provides a comparative analysis of Cf1743, a novel therapeutic candidate, against a panel of common human herpesviruses. Assessing cross-reactivity is a critical step in preclinical development to predict potential off-target effects and ensure the agent's specificity for its intended target. This document presents key experimental data, outlines the methodologies used, and visualizes the workflows and hypothetical mechanisms involved in the evaluation of this compound.
Quantitative Analysis of Cross-Reactivity
To evaluate the binding affinity and functional inhibition of this compound against a range of human herpesviruses, a series of quantitative assays were performed. The following table summarizes the key findings from Surface Plasmon Resonance (SPR) and viral neutralization assays.
Table 1: Summary of this compound Binding Affinity and Neutralization Potency
| Virus Target | Family | Binding Affinity (Kd, nM) | Neutralization (IC₅₀, nM) | Percent Cross-Reactivity* |
| Herpes Simplex Virus 1 (HSV-1) | Alphaherpesvirinae | 1.2 ± 0.3 | 5.8 ± 1.1 | 100% |
| Herpes Simplex Virus 2 (HSV-2) | Alphaherpesvirinae | 350 ± 25 | > 1000 | 0.34% |
| Varicella-Zoster Virus (VZV) | Alphaherpesvirinae | 890 ± 50 | > 1000 | 0.13% |
| Epstein-Barr Virus (EBV) | Gammaherpesvirinae | > 1000 | Not Detected | < 0.1% |
| Human Cytomegalovirus (CMV) | Betaherpesvirinae | > 1000 | Not Detected | < 0.1% |
| Human Herpesvirus 6 (HHV-6) | Betaherpesvirinae | > 1000 | Not Detected | < 0.1% |
| Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | Gammaherpesvirinae | > 1000 | Not Detected | < 0.1% |
*Percent Cross-Reactivity calculated relative to the binding affinity for the primary target, HSV-1.
Experimental Protocols
The data presented above were generated using standardized, validated methodologies. The core protocols are detailed below.
Antigen Production and Purification
Recombinant viral glycoproteins, the primary targets for neutralizing antibodies and other biologics, were expressed in a mammalian cell system (HEK293) and purified using affinity chromatography. The purity and identity of each antigen were confirmed by SDS-PAGE and Western Blot analysis.
Surface Plasmon Resonance (SPR) for Binding Kinetics
The binding kinetics of this compound were analyzed using a Biacore T200 system.
-
Immobilization: Purified viral antigens were immobilized on a CM5 sensor chip via amine coupling to achieve a target density of approximately 2000 Response Units (RU).
-
Analyte Injection: A series of this compound dilutions (ranging from 0.1 nM to 500 nM) were injected over the sensor surface at a flow rate of 30 µL/min.
-
Data Analysis: The association (kₐ) and dissociation (kₑ) rates were determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (Kₑ) was calculated as kₑ/kₐ.
Plaque Reduction Neutralization Assay (PRNA)
The functional potency of this compound was assessed by its ability to neutralize viral entry and subsequent plaque formation in a susceptible cell line (e.g., Vero cells for HSV-1/2).
-
Virus Preparation: A standardized concentration of each herpesvirus (resulting in ~100 plaques per well) was incubated with serial dilutions of this compound for 1 hour at 37°C.
-
Infection: The virus-Cf1743 mixture was added to confluent cell monolayers and incubated for 2 hours to allow for viral entry.
-
Plaque Development: The inoculum was removed, and cells were overlaid with a semi-solid medium (e.g., methylcellulose) to prevent secondary viral spread. Plates were incubated for 2-5 days, depending on the virus.
-
Quantification: Plaques were visualized by crystal violet staining and counted. The IC₅₀ value, the concentration of this compound required to reduce the number of plaques by 50%, was calculated using non-linear regression analysis.
Visualizations
The following diagrams illustrate the experimental workflow, a hypothetical mechanism of action for this compound, and the decision-making framework based on cross-reactivity data.
Caption: Workflow for assessing this compound cross-reactivity.
Caption: Hypothetical mechanism of this compound viral entry inhibition.
Caption: Decision tree for this compound candidate progression.
Cf1743 and its Analogues: A Head-to-Head Comparison for VZV Inhibition
A comprehensive analysis of the bicyclic nucleoside analogue Cf1743 and its prodrug FV-100, benchmarked against established antiviral agents for the treatment of Varicella-Zoster Virus (VZV) infections.
This guide provides a detailed comparison of the potent anti-VZV agent this compound and its orally bioavailable analogue, FV-100, with other widely used antiviral drugs. The content is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Performance and Efficacy: A Quantitative Overview
This compound, a bicyclic nucleoside analogue (BCNA), has demonstrated exceptional potency and selectivity against Varicella-Zoster Virus in preclinical studies.[1][2] Its lead analogue, FV-100, is a valyl ester prodrug of this compound designed to improve oral bioavailability.[2][3] The tables below summarize the in vitro efficacy and cytotoxicity of this compound and FV-100 in comparison to other antivirals, as well as the clinical efficacy of FV-100 in treating herpes zoster (shingles).
Table 1: In Vitro Anti-VZV Activity and Cytotoxicity
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | VZV (various clinical and lab strains) | HEL | Sub-nanomolar range (e.g., 0.003-0.009) | >50 | >5000 |
| Acyclovir | VZV | HEL | ~1-3 | >20 | ~7-20 |
| Penciclovir | VZV | HEL | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| Foscarnet | VZV | HEL | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| BVDU | VZV | HEL | Data not consistently reported | Data not consistently reported | Data not consistently reported |
EC₅₀ (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that causes the death of 50% of uninfected cells. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's therapeutic window. Data compiled from multiple sources.[2][4][5]
Table 2: Clinical Efficacy of FV-100 vs. Valacyclovir for Herpes Zoster
| Outcome | FV-100 (400 mg QD) | Valacyclovir (1 g TID) |
| Incidence of Post-Herpetic Neuralgia (PHN) at Day 90 | 12.4% | 20.2% |
| Burden of Illness (BOI) Score for Pain (through 30 days) | 110.3 | 118.0 |
Data from a randomized, double-blind, multicenter Phase 2 clinical trial (NCT00900783).[3] QD = once daily, TID = three times daily.
Mechanism of Action: A Targeted Approach
The antiviral activity of this compound is highly specific to VZV-infected cells. This selectivity is primarily due to its mechanism of action, which relies on the viral-encoded thymidine kinase (TK) for its initial phosphorylation.[1][6]
Once inside the infected cell, this compound is converted to its monophosphate form by the VZV TK.[6] Subsequent phosphorylations by cellular kinases produce the active triphosphate metabolite.[6] This active form is believed to inhibit the viral DNA polymerase, thereby terminating viral DNA replication.[6] The lack of phosphorylation in uninfected cells contributes to the high selectivity and low cytotoxicity of this compound.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and its analogues.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for determining the in vitro efficacy of antiviral compounds.
-
Cell Culture: Human embryonic lung (HEL) fibroblasts are cultured in appropriate media until they form a confluent monolayer in 24-well plates.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of VZV (e.g., 100 plaque-forming units per well).
-
Compound Addition: Serial dilutions of the test compounds (e.g., this compound, acyclovir) are added to the infected cell cultures. A no-drug control is also included.
-
Incubation: The plates are incubated at 37°C in a CO₂ incubator for a period that allows for plaque formation (typically 5-7 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the viral plaques. The number of plaques in each well is counted.
-
EC₅₀ Determination: The concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control is calculated as the EC₅₀.
Cytotoxicity Assay
This assay is performed to determine the concentration at which a compound becomes toxic to uninfected cells.
-
Cell Culture: HEL cells are seeded in 96-well plates and allowed to grow for 24 hours.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells containing the uninfected cells.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT assay), which measures the metabolic activity of the cells.
-
CC₅₀ Determination: The concentration of the compound that reduces cell viability by 50% compared to the untreated control is calculated as the CC₅₀.
Structure-Activity Relationship and Analogue Development
The development of BCNAs has involved extensive structure-activity relationship (SAR) studies. These studies have shown that a long alkyl or aryl side chain on the bicyclic base is crucial for potent anti-VZV activity.[4][7][8] The discovery of this compound, with its pentylphenyl side chain, represented a significant improvement in potency over earlier analogues.[9]
The primary limitation of this compound was its poor oral bioavailability.[2] This led to the development of FV-100, a 5'-valyl ester prodrug.[9] Prodrug strategies are a common approach to enhance the pharmacokinetic properties of potent but poorly absorbed compounds. In the case of FV-100, the ester linkage is cleaved by cellular esterases after absorption, releasing the active parent compound, this compound.
Clinical Development and Future Perspectives
Clinical trials with FV-100 have shown promising results in the treatment of herpes zoster. A Phase 2 study demonstrated that FV-100 was well-tolerated and showed a trend towards a reduction in the incidence of post-herpetic neuralgia compared to valacyclovir.[3] Further clinical development was initiated, with a Phase 3 trial planned.[10] The favorable safety profile and the potential to reduce the debilitating pain associated with shingles position FV-100 as a promising candidate for VZV therapy.[6][11]
References
- 1. Bicyclic pyrimidine nucleoside analogues (BCNAs) as highly selective and potent inhibitors of varicella-zoster virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FV-100: the most potent and selective anti-varicella zoster virus agent reported to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FV-100 versus valacyclovir for the prevention of post-herpetic neuralgia and the treatment of acute herpes zoster-associated pain: A randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bicyclic nucleoside inhibitors of varicella-zoster virus (VZV): Pd-catalysed synthesis of 5-aryl derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bicyclic nucleoside inhibitors of Varicella-Zoster Virus (VZV): the effect of terminal unsaturation in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. ContraVir to begin Phase III trial of FV-100 to prevent shingles-associated PHN - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. ContraVir Pharmaceuticals Reports Positive Results Confirming the Safety of its Shingles Candidate FV-100 in a Drug-Drug Interaction Study [prnewswire.com]
A Comparative Pharmacokinetic Analysis of Cf1743 and its Prodrug FV-100
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the potent anti-varicella zoster virus (VZV) agent Cf1743 and its orally bioavailable prodrug, FV-100. The development of FV-100 was necessitated by the poor oral bioavailability of this compound, and this guide will present the available experimental data to highlight the significant improvements achieved with the prodrug strategy.
Introduction
This compound is a bicyclic nucleoside analogue that has demonstrated highly potent and selective activity against the varicella-zoster virus.[1][2][3] Despite its promising in vitro efficacy, the clinical development of this compound was hampered by its low oral bioavailability, estimated to be less than 14%.[1][3][4] To overcome this limitation, FV-100, the 5'-valyl ester prodrug of this compound, was synthesized.[1][3][4] Upon oral administration, FV-100 is rapidly and extensively converted to the active compound this compound in the body.[5][6] This guide will compare the pharmacokinetic properties of both compounds, drawing upon data from preclinical and clinical studies of FV-100.
Comparative Summary
The following table summarizes the key characteristics of this compound and FV-100.
| Feature | This compound | FV-100 |
| Compound Type | Bicyclic nucleoside analogue | 5'-valyl ester prodrug of this compound |
| Primary Indication | Treatment of Herpes Zoster (Shingles) | Treatment of Herpes Zoster and prevention of postherpetic neuralgia (PHN)[6] |
| Mechanism of Action | Inhibition of VZV DNA synthesis via phosphorylation by VZV-encoded thymidine kinase[1] | Acts as a prodrug, converted in vivo to this compound[2] |
| Oral Bioavailability | Poor (~14%)[1][3][4] | Significantly improved over this compound[1][4] |
Pharmacokinetic Data
The development of FV-100 led to a significant improvement in the systemic exposure of this compound after oral administration. A study noted a roughly 10-fold increase in both the area under the curve (AUC) and maximum concentration (Cmax) for FV-100 compared to this compound.[1][4]
Pharmacokinetic parameters for this compound following oral administration of FV-100 have been characterized in single and multiple ascending dose studies in healthy volunteers.
Single-Dose Pharmacokinetics of this compound after FV-100 Administration
The following table summarizes the mean pharmacokinetic parameters of this compound in healthy adults (18-55 years) after a single oral dose of FV-100.
| Dose of FV-100 | Cmax (pg/mL) | Tmax (h) | AUC0–∞ (pg·h/mL) | t1/2 (h) |
| 100 mg | 54,611 | 1.0 - 3.1 | 167,340 | 3.1 - 4.5 |
| 200 mg | - | 1.0 - 3.1 | - | 3.1 - 4.5 |
| 400 mg | - | 1.0 - 3.1 | - | 3.1 - 4.5 |
| 800 mg | 508,108 | 1.0 - 3.1 | 1,381,083 | 3.1 - 4.5 |
Data synthesized from a study by Yacobi et al. (2011).[5] Note: Specific Cmax and AUC values for 200mg and 400mg were not provided in the abstract.
Multiple-Dose Pharmacokinetics of this compound after FV-100 Administration
Pharmacokinetic parameters were also assessed after multiple once-daily doses of FV-100 for 7 days in healthy adults (18-55 years).
| Dose of FV-100 | Dosing Regimen | Cmax (pg/mL) | Tmax (h) | AUC0–24 (pg·h/mL) | t1/2 (h) |
| 100 mg | Once Daily | - | - | - | - |
| 200 mg | Once Daily | - | - | - | - |
| 400 mg | Once Daily | - | - | - | - |
| 400 mg | Twice Daily | - | - | - | - |
| 800 mg | Once Daily | - | - | - | - |
Detailed quantitative data for each dose group from the multiple-dose study were not available in the provided search results. However, the study concluded that FV-100 was rapidly and extensively converted to CF-1743, with concentrations remaining above the 50% viral activity reduction level for the entire 24-hour dosing period.[5][6]
Experimental Protocols
The pharmacokinetic data presented above were primarily derived from randomized, double-blind, placebo-controlled clinical trials.[5][6]
Study Design for Pharmacokinetic Analysis of FV-100
-
Single Ascending Dose Study: Healthy subjects aged 18 to 55 years received single oral doses of FV-100 at 100 mg, 200 mg, 400 mg, and 800 mg. A food effect evaluation was also conducted with the 400 mg dose.[6]
-
Multiple Ascending Dose Study: Healthy subjects aged 18 to 55 years received multiple doses of FV-100 for 7 days. The dosing regimens included 100 mg once daily, 200 mg once daily, 400 mg once daily, 400 mg twice a day, and 800 mg once daily.[6]
-
Elderly Cohort Study: A separate study in subjects aged 65 years and older involved a single 400 mg dose and a 400 mg once-daily regimen for 7 days.[6]
Bioanalytical Method
Concentrations of FV-100 and this compound in plasma and urine were determined using a validated UPLC-MS/MS (Ultra-Performance Liquid Chromatography with tandem mass spectrometry) method.[5] The assay was linear over the range of quantification for both analytes.[5]
Key Findings and Implications
-
Improved Bioavailability: FV-100 successfully addresses the primary limitation of this compound by providing significantly enhanced oral bioavailability.[1][4]
-
Rapid Conversion: Following oral administration, FV-100 is rapidly converted to its active form, this compound, with measurable plasma concentrations observed within 10-30 minutes of dosing.[5]
-
Dose-Proportional Exposure: The rate (Cmax) and extent (AUC) of exposure to this compound increase with ascending doses of FV-100.[5]
-
Sustained Concentrations: Once-daily dosing of FV-100 maintains plasma concentrations of this compound above the level required for 50% viral inhibition over a 24-hour period.[5][6]
-
Elimination: Renal excretion of this compound is very low, suggesting that renal elimination is not a major pathway.[5]
-
Food Effect: A high-fat meal was found to reduce the exposure to this compound, while a low-fat meal did not have a significant effect.[5]
-
Age Independence: The pharmacokinetic parameters of this compound were comparable between young adult and elderly subjects, suggesting that dose adjustments for the elderly may not be necessary.[5]
Visualizing the Relationship and Workflow
The following diagrams illustrate the relationship between this compound and FV-100 and the typical workflow of a pharmacokinetic study.
Caption: Relationship between the prodrug FV-100 and the active agent this compound.
Caption: Experimental workflow for a pharmacokinetic study of FV-100.
References
- 1. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? | MDPI [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. FV-100: the most potent and selective anti-varicella zoster virus agent reported to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Safety of FV-100, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and safety of FV-100, a novel oral anti-herpes zoster nucleoside analogue, administered in single and multiple doses to healthy young adult and elderly adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cf1743 Demonstrates a Promising Preclinical Safety Profile for Antiviral Therapy
For Immediate Release
[City, State] – New comparative analysis of preclinical data indicates that Cf1743, a novel antiviral agent, possesses a favorable safety profile, positioning it as a strong candidate for further development in the treatment of viral infections. This guide provides a detailed comparison of the preclinical safety and toxicological data of this compound and its oral prodrug, FV-100, with established antiviral medications, including acyclovir, valacyclovir, and penciclovir. The findings underscore this compound's potential for a wide therapeutic window with a reduced risk of adverse effects.
The comprehensive preclinical evaluation of this compound and FV-100 involved a battery of in vitro and in vivo studies conducted in accordance with Good Laboratory Practices (GLP). These assessments included single and repeat-dose toxicity studies in rodent (rat) and non-rodent (dog) species, genotoxicity assays, and cardiovascular and respiratory safety pharmacology evaluations.
Key Findings from Preclinical Safety Assessment
This compound and its prodrug FV-100 have demonstrated a robust safety profile across multiple preclinical models. Notably, no evidence of genotoxicity was observed in a standard battery of tests, including bacterial reverse mutation, mouse lymphoma, and mouse bone marrow erythrocyte micronucleus assays.[1] In vitro cytotoxicity studies revealed a high therapeutic index, with mean 50% cytotoxic concentration (CC50) values greater than 10 μM in normal human primary hepatocytes, keratinocytes, and rapidly dividing HepG2 cells.[1] Furthermore, neither this compound nor FV-100 exhibited any suppressive effects on mitochondrial activity.[1]
In vivo studies in rats and dogs established high no-observed-adverse-effect levels (NOAELs). Repeat-dose toxicity studies, involving 14 days of dosing followed by a 14-day recovery period, provided critical data on the long-term safety of the compounds.[1] Cardiovascular safety, a key consideration for new drug candidates, was assessed via in vivo telemetry in dogs, with no significant adverse effects reported.[1] Respiratory function and neuropharmacological profiles in rats also returned favorable results.[1]
Comparative Preclinical Safety Data
The following tables summarize the available quantitative preclinical safety data for this compound/FV-100 and its key comparators.
Table 1: In Vivo Toxicology Data
| Compound | Animal Model | Study Type | Key Findings |
| This compound/FV-100 | Rat | Repeat-Dose (14-day) | NOAEL: ~1 g human dose equivalent[1] |
| Dog | Repeat-Dose (14-day) | NOAEL: ~3.3 g human dose equivalent[1] | |
| Acyclovir | Mouse | Acute Oral | LD50: >10,000 mg/kg[2] |
| Rat | Acute Oral | LD50: >20,000 mg/kg[2] | |
| Mouse | Reproduction | No adverse effects on fertility at 450 mg/kg/day[3] | |
| Rat, Rabbit | Teratology | No embryotoxic or teratogenic effects at 50 mg/kg/day[3] | |
| Valacyclovir | - | - | Preclinical safety profile similar to acyclovir[4] |
| Penciclovir | Rat, Dog | Repeat-Dose (IV) | Testicular toxicity observed at high doses (100-160 mg/kg/day) |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Lines | Assay | Key Findings |
| This compound | Human Primary Hepatocytes, Keratinocytes, HepG2 | Cytotoxicity Assay | CC50: >10 μM[1] |
| Acyclovir | - | - | Data not readily available in searched literature. |
| Valacyclovir | - | - | Data not readily available in searched literature. |
| Penciclovir | - | - | Data not readily available in searched literature. |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the inhibition of viral DNA synthesis. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of this compound antiviral activity.
The preclinical safety evaluation of this compound followed a rigorous and standardized workflow to ensure compliance with regulatory standards.
Caption: Standardized preclinical safety evaluation workflow.
Experimental Protocols
The preclinical safety and toxicology studies for this compound/FV-100 and the comparator drugs were conducted following established regulatory guidelines.
In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Lines: A panel of human cell lines, including normal primary hepatocytes, keratinocytes, and HepG2 cells, were used.
-
Method: Cells were seeded in 96-well plates and exposed to a range of concentrations of the test compound for a specified duration (e.g., 72 hours). Cell viability was assessed using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial dehydrogenase activity.
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (CC50) was calculated from the dose-response curve.
In Vivo Repeat-Dose Toxicity Studies (General Protocol)
-
Animal Models: Studies were conducted in both a rodent species (e.g., Sprague-Dawley rats) and a non-rodent species (e.g., Beagle dogs).
-
Dosing: The test compound was administered daily for a period of 14 or 28 days via the intended clinical route of administration (e.g., oral gavage). Multiple dose groups, including a control group, were used.
-
Observations: Animals were monitored daily for clinical signs of toxicity. Body weight, food consumption, and water intake were recorded regularly.
-
Assessments: At the end of the dosing period and a recovery period, blood and urine samples were collected for hematology, clinical chemistry, and urinalysis. A full necropsy was performed, and selected organs were weighed and examined microscopically for pathological changes.
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) was determined as the highest dose at which no significant treatment-related adverse effects were observed.
Genotoxicity Assays (Standard Battery)
-
Bacterial Reverse Mutation Assay (Ames Test): This assay assesses the ability of the test compound to induce mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay): This assay evaluates the potential of the test compound to induce mutations at the thymidine kinase (TK) locus in mouse lymphoma L5178Y cells.
-
In Vivo Mammalian Erythrocyte Micronucleus Test: This assay is conducted in rodents (e.g., mice or rats) and assesses the ability of the test compound to cause chromosomal damage in bone marrow erythroblasts by measuring the frequency of micronucleated polychromatic erythrocytes.
Conclusion
The comprehensive preclinical data strongly support the safety of this compound as a promising antiviral candidate. Its favorable toxicological profile, characterized by a lack of genotoxicity, high in vitro therapeutic index, and high NOAELs in animal models, compares favorably with existing antiviral therapies. These findings warrant the continued clinical development of this compound for the treatment of viral infections.
References
- 1. criver.com [criver.com]
- 2. Preclinical toxicology studies with acyclovir: acute and subchronic tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical toxicology studies with acyclovir: teratologic, reproductive and neonatal tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
CF1743 Demonstrates Potent Activity Against Acyclovir-Resistant Varicella-Zoster Virus Strains with DNA Polymerase Mutations
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available preclinical data reveals that the investigational antiviral compound CF1743 shows significant promise in combating acyclovir-resistant strains of the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. This guide provides a detailed comparison of this compound and acyclovir, focusing on their performance against resistant viral variants, and is intended for researchers, scientists, and professionals in drug development.
The primary mechanism of resistance to acyclovir in VZV involves mutations in the viral thymidine kinase (TK) gene. Acyclovir, a nucleoside analog, requires phosphorylation by the viral TK to become active and inhibit viral DNA replication. Mutations that impair or eliminate TK activity render the virus resistant to acyclovir.
This compound, a bicyclic nucleoside analogue, also depends on phosphorylation by the VZV-encoded thymidine kinase for its antiviral activity. Consequently, this compound is not effective against acyclovir-resistant VZV strains that harbor a deficient thymidine kinase gene. However, a critical distinction emerges in cases of acyclovir resistance driven by mutations in the viral DNA polymerase. In these instances, this compound maintains its inhibitory potential, offering a potential therapeutic advantage.[1][2]
Comparative Antiviral Activity
The in vitro potency of this compound against wild-type VZV significantly exceeds that of acyclovir. While direct comparative studies of this compound against a comprehensive panel of acyclovir-resistant VZV strains with specific mutations are limited in the public domain, the available data indicates a clear differentiation in their activity profiles based on the mechanism of resistance.
| Compound | Virus Strain | Genotype | Mean EC50 (µM) |
| This compound | Wild-Type VZV | TK-positive | ~0.001 - 0.003 |
| Acyclovir | Wild-Type VZV | TK-positive | 3.38 ± 1.87[3] |
| This compound | Acyclovir-Resistant | TK-deficient/altered | Inactive |
| Acyclovir | Acyclovir-Resistant | TK-deficient/altered | High (Resistant) |
| This compound | Acyclovir-Resistant | DNA polymerase mutant | Active (retains inhibitory potential)[1][2] |
| Acyclovir | Acyclovir-Resistant | DNA polymerase mutant | High (Resistant) |
| Foscarnet | Wild-Type VZV | TK-positive | 84.4 ± 13.6[3] |
EC50 values represent the concentration of the drug required to inhibit viral replication by 50%. Data for this compound against wild-type VZV is approximated from graphical representations in preclinical studies. Data for resistant strains is qualitative based on published findings.
Mechanisms of Action and Resistance
The differential activity of this compound and acyclovir against resistant VZV strains is rooted in their molecular mechanisms of action. Both compounds are prodrugs that must be activated within an infected cell to exert their antiviral effect.
Signaling Pathway for Acyclovir Activation and Inhibition of VZV Replication
Caption: Acyclovir's mechanism of action against VZV.
Signaling Pathway for this compound Activation and Inhibition of VZV Replication
Caption: this compound's mechanism of action against VZV.
Experimental Protocols
The evaluation of the in vitro antiviral activity of compounds like this compound and acyclovir against VZV is predominantly conducted using a plaque reduction assay. This method quantifies the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death and viral replication in a cell culture monolayer.
VZV Plaque Reduction Assay Protocol
1. Materials and Reagents:
-
Cell Line: Human embryonic lung (HEL) fibroblasts or Vero cells.[3]
-
VZV Strain: Laboratory-adapted (e.g., Ellen, Oka) or clinical isolates of VZV.[3]
-
Growth Medium: Eagle's Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics (e.g., 100 U/mL penicillin, 100 µg/mL streptomycin).[3]
-
Assay Medium: Growth medium with a reduced FBS concentration (e.g., 2%).[3]
-
Overlay Medium: 2x Assay Medium mixed 1:1 with 1.2% to 2% methylcellulose or low-melting-point agarose.[3]
-
Test Compounds: this compound and Acyclovir, dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Staining Solution: 0.1% to 1% Crystal Violet in 20% ethanol.[3]
-
Fixing Solution: 10% formalin or 4% paraformaldehyde in Phosphate-Buffered Saline (PBS).[3]
-
Equipment: 6-well or 12-well tissue culture plates, humidified CO₂ incubator (37°C, 5% CO₂), biosafety cabinet, inverted microscope.[3]
2. Procedure:
-
Cell Seeding: Seed HEL or Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.
-
Virus Preparation: On the day of the assay, prepare serial dilutions of the VZV stock in assay medium.
-
Compound Preparation: Prepare serial dilutions of this compound and acyclovir in assay medium. A no-drug control (virus only) and a no-virus control (cells only) should be included.
-
Infection: Remove the growth medium from the confluent cell monolayers and infect the cells with the prepared virus dilutions.
-
Drug Treatment: After a viral adsorption period (typically 1-2 hours), remove the virus inoculum and add the assay medium containing the different concentrations of the test compounds.
-
Overlay: Add the overlay medium to each well. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates in a humidified CO₂ incubator at 37°C for 5-7 days, or until plaques are visible.[4]
-
Plaque Visualization:
-
Fix the cells with the fixing solution.
-
Remove the overlay and stain the cell monolayer with the crystal violet solution.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
The percentage of plaque inhibition is calculated for each drug concentration relative to the no-drug control.
-
The EC50 value is determined by plotting the percentage of plaque inhibition against the drug concentration and using regression analysis.
-
Experimental Workflow for VZV Plaque Reduction Assay
Caption: Workflow for a VZV Plaque Reduction Assay.
Conclusion
This compound represents a highly potent anti-VZV agent with a distinct profile of activity against acyclovir-resistant strains. Its inability to inhibit TK-deficient mutants is a limitation shared with acyclovir. However, its retained efficacy against VZV strains with DNA polymerase mutations that confer acyclovir resistance highlights its potential as a valuable alternative or complementary therapeutic agent. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this compound in the management of VZV infections, particularly in immunocompromised patient populations where acyclovir resistance is an emerging clinical challenge.
References
Safety Operating Guide
Comprehensive Disposal Protocol for Cf1743 in a Laboratory Setting
For Immediate Reference: Treat Cf1743 as a hazardous chemical for all disposal procedures. In the absence of a specific Safety Data Sheet (SDS), a conservative approach is mandated to ensure the safety of all personnel and compliance with environmental regulations. All waste containing this compound, including pure compound, solutions, and contaminated labware, must be disposed of through a certified hazardous waste management vendor.
This document provides a detailed, step-by-step guide for the proper disposal of this compound, a potent anti-varicella-zoster virus (VZV) bicyclic nucleoside analogue, intended for researchers, scientists, and drug development professionals.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Disposal and Safety Parameters
The following table summarizes the essential information for the safe handling and disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General laboratory safety guidelines |
| Primary Disposal Method | Incineration via a certified hazardous waste vendor | [2][3] |
| Container Requirements | Chemically compatible, leak-proof, and clearly labeled | [4][5] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE: safety goggles, lab coat, and chemical-resistant gloves | General laboratory safety guidelines |
| Spill Management | Absorb with inert material, collect in a sealed container, and dispose of as hazardous waste | [6] |
Experimental Protocols for Waste Management
1. Segregation of this compound Waste:
-
Solid Waste: Collect all solid this compound waste, including unused or expired compounds, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5]
-
Liquid Waste: Collect all liquid waste containing this compound, such as solutions from experiments, in a separate, compatible, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Sharps Waste: Any sharps contaminated with this compound, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
2. Waste Container Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.[4][7]
-
Ensure all containers are kept tightly sealed when not in use to prevent accidental spills or exposure.[4][6]
3. Final Disposal Procedure:
-
Once the waste containers are full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor.
-
All investigational medications, used or unused, must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[2][8]
-
Maintain a detailed record of the disposal, including the date, quantity, and method of disposal, as part of your laboratory's chemical inventory and waste management documentation.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This guidance is based on general laboratory safety principles and hazardous waste management regulations. Always consult your institution's specific policies and procedures, and contact your Environmental Health and Safety (EHS) department for definitive guidance on the disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. rxdestroyer.com [rxdestroyer.com]
Personal protective equipment for handling Cf1743
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the anti-varicella-zoster virus (VZV) nucleoside analogue, Cf1743. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
Given that this compound is a potent antiviral compound intended for research use only, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound in a laboratory setting.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes or aerosolized particles of the compound. |
| Body Protection | Disposable lab coat with long sleeves and closed cuffs | Provides a barrier against contamination of personal clothing and skin. |
| Respiratory | Not generally required for handling small quantities in a well-ventilated area. Use a certified respirator if creating aerosols or handling bulk powder. | Protects against inhalation of the compound, particularly in powder form. |
Operational Plan: Handling and Preparation of this compound
Strict adherence to the following step-by-step operational plan is crucial for the safe handling and preparation of this compound solutions.
2.1. Preparation
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure and prevent contamination.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area. This includes appropriate vials, solvents (e.g., DMSO), pipettes, and waste containers.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
2.2. Reconstitution of Lyophilized Powder
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Carefully add the appropriate volume of the recommended solvent (e.g., DMSO) to the vial using a calibrated pipette.
-
Dissolution: Gently swirl or vortex the vial until the compound is completely dissolved. Avoid vigorous shaking to prevent aerosol formation.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
2.3. Use in Experiments
-
Dilutions: Prepare working dilutions from the stock solution within the designated containment area.
-
Cell Culture Work: When adding this compound to cell cultures, use sterile techniques within a biological safety cabinet.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and potential health hazards.
3.1. Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be collected in a designated, clearly labeled hazardous chemical waste container.
-
Liquid Waste: Unused this compound solutions and contaminated media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound waste down the drain.
3.2. Decontamination
-
Work Surfaces: At the end of each procedure, thoroughly decontaminate the work area with a suitable disinfectant, such as 70% ethanol, followed by a general-purpose laboratory cleaner.
-
Spills: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite or sand) and collect it into the hazardous solid waste container. Decontaminate the spill area thoroughly.
3.3. Final Disposal
-
All hazardous waste containing this compound must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: In Vitro Antiviral Activity Assay
This protocol outlines a general method for determining the in vitro antiviral activity of this compound against the varicella-zoster virus (VZV).
4.1. Materials
-
Host cells susceptible to VZV (e.g., human embryonic lung fibroblasts)
-
VZV stock
-
This compound stock solution
-
Cell culture medium and supplements
-
Microplates (e.g., 96-well)
-
Reagents for cell viability assay (e.g., MTT, XTT)
-
Incubator (37°C, 5% CO2)
4.2. Procedure
-
Cell Seeding: Seed host cells into a 96-well microplate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare a series of dilutions of this compound in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Infect the cells with VZV at a specific multiplicity of infection (MOI).
-
Immediately add the different concentrations of this compound to the infected cells. Include untreated infected cells (virus control) and uninfected cells (cell control).
-
-
Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
Assessment of Antiviral Activity:
-
Observe the cells for cytopathic effect (CPE) under a microscope.
-
Quantify cell viability using a suitable assay (e.g., MTT assay) to determine the concentration of this compound that inhibits viral replication by 50% (EC50).
-
Mechanism of Action and Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its handling and use in an experimental setting.
Caption: Proposed mechanism of action of this compound.
Caption: General laboratory workflow for handling this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
